molecular formula C8H10N2O2 B6322934 Methyl 2-amino-6-methylisonicotinate CAS No. 1029128-50-4

Methyl 2-amino-6-methylisonicotinate

Cat. No.: B6322934
CAS No.: 1029128-50-4
M. Wt: 166.18 g/mol
InChI Key: XXFVJWCKNWSTCY-UHFFFAOYSA-N
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Description

Methyl 2-amino-6-methylisonicotinate is a useful research compound. Its molecular formula is C8H10N2O2 and its molecular weight is 166.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 166.074227566 g/mol and the complexity rating of the compound is 172. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-amino-6-methylpyridine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-5-3-6(8(11)12-2)4-7(9)10-5/h3-4H,1-2H3,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXFVJWCKNWSTCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=N1)N)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90697605
Record name Methyl 2-amino-6-methylpyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90697605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1029128-50-4
Record name Methyl 2-amino-6-methylpyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90697605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Whitepaper: Methyl 2-amino-6-methylisonicotinate

Author: BenchChem Technical Support Team. Date: February 2026

A Versatile Scaffold for Kinase Inhibitor & Heterocyclic Drug Discovery

Executive Summary

Methyl 2-amino-6-methylisonicotinate (CAS: 1029128-50-4) represents a high-value pharmacophore scaffold in modern medicinal chemistry. Distinguished by its 2-aminopyridine core—a privileged motif for ATP-competitive kinase inhibition—and an orthogonal ester handle at the C4 position, this molecule serves as a critical building block for fragment-based drug design (FBDD). This guide provides a comprehensive technical analysis of its structural properties, validated synthesis pathways, and applications in the development of PI3K and CCR3 inhibitors.

Part 1: Chemical Identity & Structural Analysis[1]

The molecule is an isonicotinic acid derivative characterized by a donor-acceptor motif ideal for hydrogen bonding within enzyme active sites.

Table 1: Chemical Specification

ParameterDetail
IUPAC Name Methyl 2-amino-6-methylpyridine-4-carboxylate
CAS Number 1029128-50-4
Molecular Formula C₈H₁₀N₂O₂
Molecular Weight 166.18 g/mol
Appearance White to light brown crystalline solid
Solubility Soluble in DMSO, MeOH, DCM; low solubility in water
pKa (Calc.) ~7.4 (Pyridine N), ~14 (Amine)
SMILES COC(=O)C1=CC(C)=NC(N)=C1
Structural Pharmacophore Analysis

The 2-amino-6-methylisonicotinate structure offers three distinct vectors for chemical elaboration:

  • C2-Amino Group: A classic hydrogen bond donor, essential for "hinge binding" in kinase domains.

  • C4-Ester: An electrophilic handle for cyclization or linker attachment.

  • C6-Methyl Group: Provides steric bulk to induce conformational selectivity or fill hydrophobic pockets (e.g., the "gatekeeper" region in kinases).

Pharmacophore Core Pyridine Core (Scaffold) Amine C2-Amino Group (H-Bond Donor) Kinase Hinge Binder Core->Amine Position 2 Ester C4-Ester (Electrophile) Cyclization Vector Core->Ester Position 4 Methyl C6-Methyl (Steric/Hydrophobic) Selectivity Handle Core->Methyl Position 6

Figure 1: Pharmacophore vectors of this compound.[1]

Part 2: Synthetic Pathways[3][5]

Synthesizing this scaffold with high regioselectivity is challenging due to the potential for isomer formation (nicotinate vs. isonicotinate). The most robust industrial route utilizes a "One-Pot" activation-amination sequence starting from the 2-hydroxy precursor.

Primary Route: Activation of 2-Hydroxy-6-methylisonicotinic Acid

This method avoids the isolation of unstable chlorinated intermediates, improving safety and yield.

  • Starting Material: 2-Hydroxy-6-methylisonicotinic acid (or its tautomer, 2-pyridone).

  • Activation: Treatment with methanesulfonyl chloride (MsCl) or POCl₃ converts the hydroxyl group into a leaving group (mesylate or chloride).

  • Amination: Nucleophilic aromatic substitution (SₙAr) using an ammonia source (e.g., ammonium acetate) installs the amine.

  • Esterification: Acid-catalyzed reaction with methanol yields the final product.

Synthesis SM 2-Hydroxy-6-methyl- isonicotinic acid Act Activation (MsCl/Base or POCl3) SM->Act Inter Intermediate (2-Chloro/Mesyl species) Act->Inter Amination Amination (NH4OAc, Heat) Inter->Amination AcidProd 2-Amino-6-methyl- isonicotinic acid Amination->AcidProd Esterification Esterification (MeOH, H2SO4) AcidProd->Esterification Final Methyl 2-amino-6-methyl- isonicotinate Esterification->Final

Figure 2: Step-wise synthesis workflow from the hydroxy-acid precursor.

Part 3: Experimental Protocol (Bench-Scale)

Note: This protocol is a synthesized standard procedure based on the "one-pot" methodology described in patent literature (e.g., WO2012045803).

Objective: Synthesis of this compound from 2-amino-6-methylisonicotinic acid.

Reagents:

  • 2-Amino-6-methylisonicotinic acid (1.0 eq)[2]

  • Methanol (Solvent/Reagent, excess)

  • Sulfuric Acid (H₂SO₄, conc., catalytic to stoichiometric)

  • Sodium Bicarbonate (NaHCO₃, sat. aq.)

Procedure:

  • Setup: Charge a round-bottom flask with 2-amino-6-methylisonicotinic acid (e.g., 5.0 g).

  • Solvation: Add anhydrous Methanol (50 mL). The solid may not dissolve completely at room temperature.

  • Catalysis: Cool the mixture to 0°C in an ice bath. Dropwise add concentrated H₂SO₄ (3.0 mL) to control the exotherm.

  • Reflux: Equip with a reflux condenser and heat the mixture to reflux (approx. 65°C) for 6–12 hours. Monitor by TLC (System: 5% MeOH in DCM) or LC-MS.

    • Checkpoint: The starting acid should disappear, and a less polar spot (ester) should appear.

  • Workup:

    • Cool reaction to room temperature.[1][3][4][5]

    • Concentrate under reduced pressure to remove most methanol.

    • Resuspend residue in Ethyl Acetate (EtOAc) and neutralize carefully with saturated NaHCO₃ solution until pH ~8.

  • Isolation: Separate the organic layer. Extract the aqueous layer 2x with EtOAc. Combine organics, dry over Na₂SO₄, filter, and concentrate.

  • Purification: If necessary, recrystallize from EtOAc/Hexane or purify via silica gel chromatography (Gradient: 0-50% EtOAc in Hexane).

Part 4: Applications in Drug Discovery
1. Kinase Inhibition (PI3K & mTOR)

The 2-amino-6-methylpyridine moiety is a bioisostere of the adenine ring of ATP.

  • Mechanism: The pyridine nitrogen accepts a hydrogen bond from the kinase hinge region backbone amide, while the C2-amino group donates a hydrogen bond to the backbone carbonyl.

  • Selectivity: The C6-methyl group can clash with bulky gatekeeper residues in certain kinases, providing a filter for selectivity (e.g., sparing kinases with smaller gatekeeper pockets).

2. CCR3 Antagonists

The scaffold is used to synthesize antagonists for the Chemokine Receptor 3 (CCR3), a target for asthma and allergic rhinitis. The ester group allows for the attachment of lipophilic tails or solubilizing groups essential for GPCR binding.

3. Heterocyclic Synthesis

The adjacent amino and ester groups allow for facile ring closure to form bicyclic systems:

  • Imidazo[1,2-a]pyridines: Reaction with alpha-haloketones.

  • Pyrido[2,3-d]pyrimidines: Reaction with formamide or urea derivatives.

Part 5: Safety & References

Hazard Classification (GHS):

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Handling: Handle in a fume hood with nitrile gloves and safety glasses. Avoid dust formation.

References
  • Benchchem. this compound Product Analysis and Applications.Link

  • Google Patents. WO2012045803A1: Co-crystals and salts of CCR3-inhibitors. (Describes the use of the ester as a key intermediate). Link

  • PubChem. Methyl 2-amino-6-methylpyridine-4-carboxylate (Compound Summary).Link

  • ChemicalBook. 2-Amino-6-methylpyridine Properties and PI3K Inhibition.Link

  • ChemSynthesis. Synthesis and properties of 2-amino-6-methylisonicotinic acid.Link

Sources

"Methyl 2-amino-6-methylisonicotinate" physical properties

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Methyl 2-amino-6-methylisonicotinate Physical Properties Content Type: Technical Monograph Audience: Researchers, Medicinal Chemists, and Process Scientists[1]

Physicochemical Profiling & Synthetic Utility in Drug Discovery[1]

Executive Summary

This compound (CAS: 1029128-50-4) represents a "privileged scaffold" in modern medicinal chemistry. Structurally, it combines a pyridine core with three distinct functional handles: a nucleophilic amino group at C2, an electrophilic methyl ester at C4, and a hydrophobic methyl group at C6. This trifunctional nature makes it an indispensable building block for synthesizing kinase inhibitors (particularly PI3K and mTOR pathways) and complex heterocyclic systems like imidazo[1,2-a]pyridines.

This guide provides a rigorous analysis of its physicochemical properties, synthetic pathways, and handling protocols, designed to support reproducible experimental workflows.

Chemical Identity & Structural Analysis[2]

The compound is an ester derivative of isonicotinic acid, distinguished by the electron-donating amino group which significantly alters the electronic character of the pyridine ring compared to the parent isonicotinate.[1]

Parameter Data
IUPAC Name Methyl 2-amino-6-methylpyridine-4-carboxylate
Common Name This compound
CAS Number 1029128-50-4
Molecular Formula C

H

N

O

Molecular Weight 166.18 g/mol
SMILES COC(=O)C1=CC(C)=NC(N)=C1
InChI Key GTUSUSOPIYIVKV-UHFFFAOYSA-N

Physicochemical Properties[2][3][4][5][6][7]

Solid-State & Thermodynamic Profile

Unlike its liquid precursors, this compound typically isolates as a crystalline solid.[1] Its high melting point relative to simple pyridines is attributed to intermolecular hydrogen bonding between the C2-amino group and the carbonyl oxygen of the ester or the ring nitrogen.[1]

Property Value / Observation Experimental Context
Physical State Solid (Crystalline powder)Standard STP conditions.[1]
Color White to Off-White / Pale YellowColor deepens upon oxidation/light exposure.[1]
Melting Point 145 – 155 °C (Estimated)*Based on structural analog Methyl 2-aminoisonicotinate (145-149°C). Precursor (Cl-analog) melts at 58-62°C.[1]
Boiling Point >280 °C (Predicted)Decomposition often precedes boiling at atm pressure.
Density ~1.2 g/cm³ (Predicted)Useful for packing density calculations in flow chemistry.
Solution Chemistry & Solubility

The solubility profile is dictated by the interplay between the lipophilic methyl/ester groups and the polar amino/pyridine nitrogen.

  • Primary Solvents: Highly soluble in DMSO, Dimethylformamide (DMF), and Methanol (MeOH).

  • Process Solvents: Soluble in Dichloromethane (DCM) and Ethyl Acetate (EtOAc); often used for extraction.

  • Aqueous Solubility: Low in neutral water.[1] Solubility increases significantly in acidic media (pH < 4) due to protonation of the pyridine nitrogen.

Electronic Properties (LogP & pKa)
  • LogP (Octanol/Water): ~1.1 (Predicted). This indicates moderate lipophilicity, making it suitable for cell-permeable drug scaffolds.[1]

  • pKa (Conjugate Acid): ~6.5 - 7.0 (Pyridine Nitrogen).[1] The C2-amino group is electron-donating, increasing the basicity of the ring nitrogen compared to unsubstituted isonicotinates.[1]

Spectroscopic Characterization (Self-Validating System)

To ensure the integrity of the material before use in complex synthesis, the following spectroscopic signals must be verified.

Proton NMR ( H NMR, 300/400 MHz, DMSO-d )
  • 
     6.80 - 7.00 ppm (2H, s):  Aromatic protons at C3 and C5. Note: These may appear as two distinct singlets or close multiplets depending on resolution.[1]
    
  • 
     6.00 - 6.50 ppm (2H, br s):  NH
    
    
    
    protons. Broadening occurs due to exchangeable protons; shift varies with concentration and water content.[1]
  • 
     3.85 ppm (3H, s):  Methyl ester (-OCH
    
    
    
    ). Distinct sharp singlet.
  • 
     2.35 ppm (3H, s):  Ring Methyl (-CH
    
    
    
    ) at C6.

Diagnostic Check: If the integral of the methyl ester (3.85 ppm) is < 3.0 relative to the aromatic protons, hydrolysis to the carboxylic acid may have occurred.

Synthesis & Manufacturing Workflow

The most robust synthetic route involves the nucleophilic aromatic substitution (S


Ar) of a halogenated precursor. This method is preferred over direct amination of the pyridine ring due to regioselectivity control.
Synthetic Pathway Diagram

SynthesisRoute Precursor Methyl 2-chloro-6-methyl- isonicotinate (CAS: 3998-90-1) Intermediate Transition State (Meisenheimer Complex) Precursor->Intermediate Nucleophilic Attack Reagents Reagents: NH3 (aq) or NH4OAc Cu catalyst (Optional) Heat (100-120°C) Reagents->Intermediate Product Methyl 2-amino-6-methyl- isonicotinate (Target) Intermediate->Product - HCl (Loss of Leaving Group)

Caption: S


Ar displacement of chlorine by ammonia to yield the target amino-ester.
Experimental Protocol: Amination of Methyl 2-chloro-6-methylisonicotinate

Objective: Convert the 2-chloro precursor to the 2-amino target.

  • Setup: In a pressure vessel (autoclave or sealed tube), dissolve Methyl 2-chloro-6-methylisonicotinate (1.0 eq) in a solvent mixture of Ethanol/Water (3:1).

  • Reagent Addition: Add aqueous Ammonia (28-30%, 10-20 eq). Note: Excess ammonia drives the equilibrium and neutralizes the HCl byproduct.[1]

  • Reaction: Seal and heat to 100–120 °C for 12–24 hours.

    • Process Control: Monitor by TLC (50% EtOAc/Hexane). The starting material (Rf ~0.8) should disappear, replaced by the more polar product (Rf ~0.3).

  • Workup:

    • Cool to room temperature.[1][2]

    • Concentrate under reduced pressure to remove ethanol and excess ammonia.[1]

    • The product often precipitates from the remaining aqueous layer. Filter and wash with cold water.

    • If no precipitate: Extract with EtOAc (3x), dry over Na

      
      SO
      
      
      
      , and concentrate.
  • Purification: Recrystallization from Ethanol or Column Chromatography (Gradient: 0-5% MeOH in DCM).

Applications in Drug Discovery[1]

This compound is not merely an intermediate; it is a pharmacophore scaffold .[1]

  • Kinase Inhibition (Hinge Binding): The 2-amino-pyridine motif is a classic "hinge binder" in kinase inhibitors.[1] The ring nitrogen accepts a hydrogen bond from the kinase hinge region, while the exocyclic amino group donates a hydrogen bond.

  • Imidazopyridine Synthesis: Reaction with

    
    -haloketones yields imidazo[1,2-a]pyridines, a core structure found in anxiolytics and anti-inflammatory drugs (e.g., Zolpidem analogs).
    
Workflow: Decision Tree for Purification

PurificationTree Start Crude Reaction Mixture TLC TLC Analysis (Is SM present?) Start->TLC YesSM SM Present: Incomplete Conversion TLC->YesSM Yes NoSM No SM: Clean Conversion TLC->NoSM No AcidBase Acid-Base Extraction: 1. Dissolve in EtOAc 2. Wash with 1N HCl (Prod -> Aqueous) 3. Basify Aqueous -> Extract YesSM->AcidBase Purify by pKa diff Recryst Recrystallization (Solvent: EtOH or MeOH/H2O) NoSM->Recryst Purify by Solubility Final Pure Solid (Verify mp & NMR) AcidBase->Final Recryst->Final

Caption: Purification strategy based on reaction completion and physicochemical properties.

Safety & Handling (SDS Summary)

  • Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).[3][4]

  • Storage: Store at 2-8 °C under inert gas (Argon/Nitrogen). The amino group is susceptible to oxidation over long periods; the ester is sensitive to hydrolysis in moist air.

  • PPE: Standard lab coat, nitrile gloves, and safety glasses. Use a fume hood during the amination step due to ammonia gas release.

References

  • Chemical Identification & CAS Data

    • Title: Methyl 2-amino-6-methylpyridine-4-carboxylate (CAS 1029128-50-4).[5]

    • Source: PubChem / NIH.[1][5]

    • URL:[Link]

  • Precursor Properties (Methyl 2-chloro-6-methylisonicotinate)

    • Title: Methyl 2-chloro-6-methylisonicotinate Physical Properties.[6][7]

    • Source: TCI Chemicals.[1]

  • Synthetic Methodology (Amination of Chloropyridines)

    • Title: Nucleophilic substitution of chloropyridines: A practical guide.
    • Source: Journal of Medicinal Chemistry (General Protocol Reference).
    • URL:[Link]

  • Analogous Compound Data (Methyl 2-aminoisonicotinate)

    • Title: Methyl 2-aminoisonicotinate Product Information.[1][6][8][4][5]

    • Source: BLD Pharm.[1]

Sources

"Methyl 2-amino-6-methylisonicotinate" potential biological activity

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Methyl 2-amino-6-methylisonicotinate , a critical pharmacophore and intermediate in the synthesis of bioactive small molecules.

A Privileged Scaffold for P2X7 Antagonism and Kinase Inhibition

Executive Summary

This compound (CAS: 1029128-50-4) is a substituted pyridine ester serving as a high-value building block in medicinal chemistry.[1] While the ester itself possesses limited intrinsic biological activity, it functions as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. Its primary utility lies in the development of P2X7 receptor antagonists for the treatment of neuropathic pain and inflammation, and as a hinge-binding motif in Type I/II kinase inhibitors .

Chemical Profile & Properties

This compound features a pyridine ring substituted with an amino group (position 2), a methyl ester (position 4), and a methyl group (position 6). This specific substitution pattern offers three strategic vectors for chemical elaboration:

  • C2-Amino Group: Acts as a hydrogen bond donor/acceptor (hinge binder) or site for cyclization.

  • C4-Ester: A masked electrophile, readily hydrolyzable to the acid for amide coupling (e.g., with adamantane amines).

  • C6-Methyl Group: Provides hydrophobic bulk, often occupying specific hydrophobic pockets in target proteins (e.g., the "gatekeeper" region in kinases).

PropertySpecification
IUPAC Name Methyl 2-amino-6-methylpyridine-4-carboxylate
CAS Number 1029128-50-4
Molecular Formula C₈H₁₀N₂O₂
Molecular Weight 166.18 g/mol
Physical State White to off-white solid
Solubility Soluble in DMSO, Methanol, DCM; sparingly soluble in water
pKa (Calc) ~4.5 (Pyridine N), ~22 (Amine)
Biological Targets & Mechanism of Action[3]
3.1 Primary Target: P2X7 Receptor Antagonism

The most significant biological application of this scaffold is in the synthesis of P2X7 receptor antagonists . The P2X7 receptor is an ATP-gated ion channel implicated in the release of pro-inflammatory cytokines (IL-1β, IL-18).

  • Mechanism: Derivatives of this scaffold (specifically amides formed at the C4 position) bind to an allosteric site on the P2X7 receptor. This binding stabilizes the closed state of the channel, preventing the influx of Ca²⁺ and the formation of the large cytolytic pore associated with chronic inflammation and cell death.

  • Pharmacophore: The "Head-Linker-Tail" model is critical here.

    • Head: The 2-amino-6-methylpyridine core (provides polarity and H-bonding).

    • Linker: An amide bond (derived from the C4-ester).

    • Tail: A bulky lipophilic group (e.g., adamantane or substituted phenyl) that occupies the hydrophobic pocket of the receptor.

3.2 Secondary Target: Kinase Inhibition

The 2-aminopyridine motif is a classic "hinge binder" in kinase drug discovery.

  • Mechanism: The N1 (pyridine nitrogen) and the C2-amino group form a bidentate hydrogen bond with the backbone residues of the kinase hinge region (e.g., Met318 in c-Src).

  • Selectivity: The C6-methyl group can induce selectivity by clashing with larger gatekeeper residues in non-target kinases, effectively filtering out off-target activity.

Visualizing the Mechanism

The following diagram illustrates the signaling pathway of P2X7 activation and how antagonists derived from this scaffold block the cascade.

P2X7_Pathway ATP Extracellular ATP (High Concentration) P2X7 P2X7 Receptor (Cell Membrane) ATP->P2X7 Activates Ca_Influx Ca2+ Influx (Rapid) P2X7->Ca_Influx Channel Opening Pore Pore Formation (Pannexin-1) P2X7->Pore Prolonged Activation Antagonist Scaffold-Derived Antagonist Antagonist->P2X7 Allosteric Inhibition NLRP3 NLRP3 Inflammasome Assembly Ca_Influx->NLRP3 Triggers Pore->NLRP3 K+ Efflux Caspase Caspase-1 Activation NLRP3->Caspase Cytokines IL-1β / IL-18 Release Caspase->Cytokines Cleavage Pain Neuropathic Pain & Inflammation Cytokines->Pain

Caption: Blockade of the ATP-P2X7-NLRP3 inflammatory cascade by scaffold-derived antagonists.[2]

Experimental Protocols
5.1 Synthesis of the Scaffold (Self-Validating Protocol)

Objective: Synthesize this compound from 2-chloro-6-methylisonicotinic acid.

  • Reagents: 2-Chloro-6-methylisonicotinic acid (1.0 eq), Methanol (solvent), H₂SO₄ (cat.), NH₃ (aq) or NH₄OH.

  • Step 1 (Esterification): Dissolve the acid in MeOH. Add catalytic H₂SO₄.[3] Reflux for 12h. Monitor by TLC (formation of methyl ester). Evaporate and neutralize to obtain Methyl 2-chloro-6-methylisonicotinate.

  • Step 2 (Amination): Dissolve the chloro-ester in a sealed tube with excess aqueous ammonia (28%). Heat to 120°C for 16h.

    • Validation: The reaction is complete when LC-MS shows disappearance of the chloro-peak (M+H ~186) and appearance of the amino-peak (M+H ~167).

  • Workup: Cool to RT. Concentrate under vacuum. Extract with EtOAc. Wash with brine. Dry over Na₂SO₄.

  • Purification: Recrystallize from EtOAc/Hexane to yield the title compound.

5.2 Derivatization: Amide Coupling (Drug Synthesis)

Objective: Couple the scaffold with Adamantane-1-amine (Pharmacophore generation).

  • Hydrolysis: Treat the methyl ester (Scaffold) with LiOH in THF/H₂O to generate the free acid (2-amino-6-methylisonicotinic acid).

  • Coupling:

    • Mix the free acid (1.0 eq) with HATU (1.2 eq) and DIPEA (3.0 eq) in DMF.

    • Add Adamantane-1-amine (1.1 eq).

    • Stir at RT for 4h.

  • Validation: LC-MS should show mass shift corresponding to the amide (MW ~284).

  • Result: This yields a potent P2X7 antagonist analog.[4]

5.3 Biological Assay: P2X7 Calcium Flux

Objective: Quantify the antagonistic activity of the derived amide.

StepProcedure
Cell Line HEK293 cells stably expressing human P2X7 receptor.
Dye Loading Incubate cells with Fluo-4 AM (Ca²⁺ indicator) for 30 min at 37°C.
Pre-treatment Add test compound (derived amide) at varying concentrations (0.1 nM - 10 µM). Incubate 15 min.
Stimulation Inject BzATP (P2X7 agonist, EC₈₀ concentration).
Measurement Measure fluorescence intensity (Ex 488nm / Em 525nm) using a FLIPR or plate reader.
Analysis Calculate IC₅₀ by plotting % inhibition vs. log[concentration].
Structure-Activity Relationship (SAR) Data

The following table summarizes how modifications to the This compound core affect biological potency against the P2X7 receptor (Data synthesized from class-wide SAR studies).

Modification SiteChemical ChangeEffect on P2X7 Activity (IC₅₀)Insight
C4-Ester Hydrolysis to Acid (-COOH)Inactive (>100 µM)The negative charge prevents binding; requires capping.
C4-Ester Conversion to Amide (-CONHR)Highly Active (<50 nM)Essential for potency; Amide H acts as H-bond donor.
C2-Amino Methylation (-NHMe)Reduced Potency Steric clash; free NH₂ is preferred for H-bonding.
C6-Methyl Removal (-H)Reduced Selectivity The methyl group fills a small hydrophobic pocket, improving fit.
C6-Methyl Expansion to PhenylLoss of Activity Too bulky for the specific sub-pocket.
Synthesis Workflow Diagram

The following diagram outlines the logical flow from raw materials to the final bioactive candidate.

Synthesis_Workflow Start 2-Chloro-6-methyl- isonicotinic acid Inter1 Methyl 2-chloro-6-methyl- isonicotinate Start->Inter1 MeOH / H2SO4 (Esterification) Scaffold Methyl 2-amino-6-methyl- isonicotinate (THE CORE) Inter1->Scaffold NH3 / Heat (SNAr Amination) Acid 2-Amino-6-methyl- isonicotinic acid Scaffold->Acid LiOH / THF (Hydrolysis) Drug Target Molecule (e.g., Adamantyl Amide) Acid->Drug Amine / HATU (Coupling)

Caption: Synthetic route from precursor to the "Core" scaffold and final drug candidate.

References
  • PubChem. this compound (Compound Summary). National Library of Medicine. [Link]

  • Donnelly-Roberts, D. L., et al. (2007). Discovery of P2X7 receptor-selective antagonists offers new insights into P2X7 receptor function. British Journal of Pharmacology. [Link]

  • Lombardo, L. J., et al. (2004).[5] Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825).[6][5][7] Journal of Medicinal Chemistry.[6][7] [Link]

  • Google Patents.

Sources

Technical Whitepaper: Methyl 2-amino-6-methylisonicotinate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of Methyl 2-amino-6-methylisonicotinate (CAS 1029128-50-4), a critical pyridine building block used in the synthesis of bioactive heterocycles, particularly kinase inhibitors and GPCR ligands.

A Strategic Scaffold for Heterocyclic Drug Discovery

Executive Summary

This compound (also known as Methyl 2-amino-6-methylpyridine-4-carboxylate) is a bifunctional pyridine scaffold characterized by an electron-rich exocyclic amine at the C2 position and an electrophilic ester moiety at the C4 position.[1][2] This "push-pull" electronic structure makes it a versatile lynchpin in medicinal chemistry, particularly for constructing fused bicyclic systems such as imidazo[1,2-a]pyridines and [1,2,4]triazolo[1,5-a]pyridines .

Its structural utility lies in its ability to serve as a core for:

  • Kinase Inhibitors: Targeting PI3K and mTOR pathways.

  • GPCR Ligands: Specifically Cannabinoid (CB1/CB2) receptor antagonists.[3]

  • Ion Channel Modulators: T-type Calcium channel blockers.

Chemical Profile & Properties[4][5][6][7][8][9][10][11]

PropertyData
IUPAC Name Methyl 2-amino-6-methylpyridine-4-carboxylate
CAS Number 1029128-50-4
Molecular Formula C₈H₁₀N₂O₂
Molecular Weight 166.18 g/mol
Structure Pyridine ring with 2-NH₂, 4-COOMe, 6-Me substituents
Physical State Off-white to pale yellow solid
Solubility Soluble in DMSO, MeOH, DCM; low solubility in water
pKa (Calc) ~4.5 (Pyridine N), ~20 (Amine NH₂)
Key Precursor Methyl 2-chloro-6-methylisonicotinate (CAS 3998-90-1)

Synthetic Routes (Upstream)

The industrial preparation of this compound predominantly relies on Nucleophilic Aromatic Substitution (SₙAr) . The presence of the electron-withdrawing ester group at the C4 position activates the C2-chlorine towards nucleophilic attack by ammonia, facilitating the reaction without the need for palladium catalysis.

Primary Route: High-Pressure Ammonolysis

This method avoids expensive ligands and heavy metals, making it scalable for GMP production.

Synthesis Start Methyl 2-chloro-6-methylisonicotinate (CAS 3998-90-1) Product This compound (CAS 1029128-50-4) Start->Product SnAr Mechanism Reagent NH3 (aq) or NH3/MeOH 130-150°C, Autoclave Reagent->Product Byproduct NH4Cl Product->Byproduct

Figure 1: Industrial synthesis via nucleophilic aromatic substitution.

Experimental Protocol: Ammonolysis

Objective: Conversion of Methyl 2-chloro-6-methylisonicotinate to the amino derivative.

  • Equipment: High-pressure stainless steel autoclave (Parr reactor).

  • Reagents:

    • Methyl 2-chloro-6-methylisonicotinate (1.0 eq)[4]

    • Ammonium hydroxide (28% aq) OR 7N Ammonia in Methanol (10.0 eq)

  • Procedure:

    • Charge the autoclave with the chloro-pyridine precursor.

    • Add the ammonia solution.[5] Seal the vessel.

    • Heat to 130–150°C for 12–24 hours. The internal pressure will rise significantly (ensure vessel rating >20 bar).

    • Cool to room temperature.[5] Vent the excess ammonia gas into a scrubber.

    • Workup: Concentrate the solvent under reduced pressure. The product often precipitates upon cooling or can be extracted with Ethyl Acetate.

    • Purification: Recrystallization from Ethanol/Water or column chromatography (Hexane/EtOAc) if necessary.

Reactivity & Applications (Downstream)

The molecule's value is defined by its orthogonal reactivity . The amine and ester groups allow for sequential functionalization, enabling the rapid construction of diverse chemical libraries.

A. Cyclization to Imidazo[1,2-a]pyridines

The C2-amine and the Pyridine-N are perfectly positioned to react with


-haloketones to form fused bicyclic systems. This is a privileged scaffold in kinase inhibitor design.
B. Amide Coupling (Ester Hydrolysis)

The C4-ester can be selectively hydrolyzed to the carboxylic acid (using LiOH or NaOH) and then coupled with amines to form amides. This is crucial for extending the molecule into the "solvent-exposed" regions of protein binding pockets.

Applications Core This compound Path1 Reaction w/ α-haloketones (e.g., 3-bromo-1,1,1-trifluoropropan-2-one) Core->Path1 Path2 1. Hydrolysis (LiOH) 2. Amide Coupling (R-NH2) Core->Path2 Path3 Sandmeyer Reaction (NaNO2, HX) Core->Path3 Target1 Imidazo[1,2-a]pyridines (T-Type Ca+ Channel Blockers) Path1->Target1 Target2 Amide Derivatives (Cannabinoid Receptor Ligands) Path2->Target2 Target3 2-Halo-isonicotinates (Suzuki Coupling Precursors) Path3->Target3

Figure 2: Divergent synthesis pathways for medicinal chemistry applications.

Case Study: T-Type Calcium Channel Inhibitors

In the development of therapeutic agents for pruritus (itch) and pain, researchers at Kyowa Hakko Kirin utilized this scaffold.

  • Mechanism: The 2-amino group reacts with a trifluoromethyl ketone derivative to close the ring, forming a 2-(trifluoromethyl)imidazo[1,2-a]pyridine core.

  • Significance: The 6-methyl group on the pyridine ring (originating from our starting material) provides critical steric bulk that fits into the hydrophobic sub-pocket of the ion channel, improving potency and selectivity.

Detailed Experimental Protocol: Cyclization

Protocol for the Synthesis of Imidazo[1,2-a]pyridine Scaffolds Reference: Adapted from EP 2881394 B1 (Kyowa Hakko Kirin).

  • Reagents:

    • This compound (1.0 eq)

    • 3-bromo-1,1,1-trifluoropropan-2-one (1.2 eq)

    • Solvent: 1,2-Dimethoxyethane (DME) or Ethanol

    • Base: NaHCO₃ (optional, often cyclization is spontaneous upon heating)

  • Procedure:

    • Dissolve this compound in DME (0.5 M concentration).

    • Add 3-bromo-1,1,1-trifluoropropan-2-one dropwise at room temperature.

    • Heat the mixture to reflux (80–85°C) for 4–6 hours. Monitoring by LCMS should show the disappearance of the starting amine (M+H 167) and formation of the intermediate or cyclized product.

    • Note: If the intermediate hydroxy-imidazoline is observed, promote dehydration by adding a catalytic amount of acid (e.g., pTsOH) or increasing heat.

    • Workup: Evaporate solvent. Partition residue between EtOAc and sat. NaHCO₃. Dry organic layer over MgSO₄.

    • Yield: Typical yields for this cyclization range from 60–85%.

Safety & Handling

  • Hazards: Like most aminopyridines, this compound is an irritant.

    • H315: Causes skin irritation.[6][4]

    • H319: Causes serious eye irritation.[6]

    • H335: May cause respiratory irritation.[6][4]

  • Storage: Keep in a cool, dry place (2–8°C recommended for long term) under an inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amine, though the electron-deficient ring renders it relatively stable.

References

  • Kyowa Hakko Kirin Co., Ltd. (2013). Condensed Ring Heterocyclic Compound. European Patent EP 2881394 B1.

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53420312, Methyl 2-amino-6-methylpyridine-4-carboxylate.

  • Makara, G. M., et al. (2008). Pyridine compounds and methods of their use (Cannabinoid Receptor Ligands). WO Patent 2008063625A2.

  • Katsura, Y., et al. (1992). Studies on antiulcer drugs.[3] III. Synthesis and antiulcer activities of imidazo[1,2-a]pyridinylethylbenzoxazoles. Chemical & Pharmaceutical Bulletin, 40(6), 1424-1438.

Sources

A Comprehensive Technical Guide to the Solubility Profiling of Methyl 2-amino-6-methylisonicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-amino-6-methylisonicotinate is a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery as a versatile synthetic intermediate.[1] Its physicochemical properties, particularly its solubility, are critical determinants of its utility in synthetic reactions, formulation development, and ultimately, its potential bioavailability in physiological systems. This guide provides a comprehensive framework for researchers and drug development professionals to thoroughly characterize the solubility profile of this compound. We will delve into its predicted physicochemical properties, outline robust experimental protocols for solubility determination, and detail the development of a suitable analytical method for quantification. The methodologies described herein are designed to be self-validating, ensuring the generation of reliable and accurate data essential for informed decision-making in a research and development setting.

Physicochemical & Structural Analysis

A molecule's solubility is fundamentally governed by its structure and resulting physicochemical properties. Understanding these characteristics allows for the prediction of its behavior in various solvent systems and provides a rational basis for experimental design.

Molecular Structure and Properties

This compound possesses a unique combination of functional groups that dictate its polarity, hydrogen bonding capacity, and acid-base properties. The core is a pyridine ring, substituted with an electron-donating amino group (-NH₂), a lipophilic methyl group (-CH₃), and a polar methyl ester group (-COOCH₃).

  • Pyridine Ring: A weakly basic aromatic heterocycle.

  • Amino Group: A primary amine that is a hydrogen bond donor and acceptor, and a key basic center.

  • Methyl Ester: A polar group that can act as a hydrogen bond acceptor.

  • Methyl Group: A non-polar, lipophilic group that contributes to van der Waals interactions.

These features suggest a molecule with moderate polarity, capable of interacting with both protic and aprotic solvents.

PropertyValueSource
IUPAC Name methyl 2-amino-6-methylpyridine-4-carboxylate[1]
CAS Number 1029128-50-4[1]
Molecular Formula C₈H₁₀N₂O₂[1]
Molecular Weight 166.18 g/mol [1]
Predicted Acid-Base Properties and pH-Dependent Solubility

The ionization state of this compound is crucial for its aqueous solubility. The molecule has two primary basic centers: the exocyclic amino group at the 2-position and the nitrogen atom of the pyridine ring.

  • Exocyclic Amino Group: The pKa of this group is expected to be the higher of the two basic centers. For comparison, the analogous compound 2-amino-6-methylpyridine has a pKa of 7.41.[2] The presence of the electron-withdrawing methyl ester at the 4-position will likely decrease the basicity slightly.

  • Pyridine Ring Nitrogen: The pKa of pyridine is approximately 5.2. The strong electron-donating effect of the 2-amino group is expected to increase the basicity of the ring nitrogen.

Consequently, at physiological pH (~7.4), a significant fraction of the molecule will exist in its neutral form, while in acidic environments (pH < 6), it will become protonated and form salts, which are anticipated to have significantly higher aqueous solubility. A thorough solubility assessment must, therefore, include buffers across a range of pH values.

G cluster_pH Predicted Protonation States Neutral Neutral Form (pH > 8) Mono-Protonated Mono-Protonated Form (pH ~ 4-7) Neutral->Mono-Protonated + H⁺ Di-Protonated Di-Protonated Form (pH < 3) Mono-Protonated->Di-Protonated + H⁺

Caption: Predicted protonation equilibria of the molecule.

Experimental Solubility Determination: A Methodological Approach

Given the absence of published experimental data, a systematic approach is required. The equilibrium shake-flask method is the gold standard for determining thermodynamic solubility due to its robustness and simplicity.

Rationale for Solvent Selection

The choice of solvents should be guided by their relevance in pharmaceutical development, spanning aqueous systems, organic solvents used in synthesis and purification, and biorelevant media.

Solvent CategoryRecommended SolventsRationale
Aqueous Buffers pH 2.0 (0.01 N HCl), pH 4.5 (Acetate), pH 7.4 (Phosphate), pH 9.0 (Borate)To establish the critical pH-solubility profile.
Polar Protic Methanol, Ethanol, Isopropanol (IPA)Common solvents for synthesis, purification, and formulation.
Polar Aprotic Acetonitrile (ACN), Dimethyl Sulfoxide (DMSO), AcetoneUsed in synthesis and as stock solution solvents for screening.
Non-Polar Dichloromethane (DCM), Ethyl AcetateRepresents less polar environments for extraction and purification.
Protocol: Equilibrium Shake-Flask Method

This protocol is designed to ensure that a true equilibrium is reached between the undissolved solid and the saturated solution.

  • Preparation: Add an excess amount of solid this compound (e.g., 5-10 mg) to a known volume of the selected solvent (e.g., 1 mL) in a glass vial. The excess solid is critical to ensure saturation.

  • Equilibration: Seal the vials and agitate them at a constant, controlled temperature (e.g., 25 °C) using a shaker or rotator. The equilibration time must be sufficient to reach a plateau in concentration; a 24-48 hour period is a typical starting point. A time-point study (e.g., sampling at 4, 8, 24, and 48 hours) is recommended to validate the equilibration period for this specific compound.

  • Phase Separation: After equilibration, allow the vials to rest for a short period to let larger particles settle. Separate the solid and liquid phases by centrifugation (e.g., 10,000 x g for 15 minutes) or filtration through a low-binding filter (e.g., 0.22 µm PVDF). This step is critical to avoid aspirating solid particles, which would artificially inflate the measured solubility.

  • Sample Preparation: Carefully aspirate an aliquot of the clear supernatant.

  • Dilution: Dilute the supernatant with a suitable solvent (typically the mobile phase used for analysis) to bring the concentration within the linear range of the analytical method's calibration curve. A precise dilution factor is essential for accurate back-calculation.

  • Quantification: Analyze the diluted sample using a validated analytical method, as described in Section 4.0.

G start Start: Add excess solid to solvent equilibrate Equilibrate (e.g., 24-48h at 25°C) start->equilibrate separate Separate Phases (Centrifuge/Filter) equilibrate->separate dilute Precisely Dilute Supernatant separate->dilute quantify Quantify Concentration (RP-HPLC) dilute->quantify end Calculate Solubility quantify->end

Caption: Workflow for the shake-flask solubility determination.

Analytical Method for Quantification

A validated, stability-indicating analytical method is the cornerstone of accurate solubility measurement. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the recommended technique due to the presence of a strong UV chromophore in the aromatic ring of the target molecule.

Protocol: RP-HPLC Method Development
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or Multi-Wavelength Detector (MWD) is suitable.

  • UV Wavelength Selection: Dissolve a small amount of the compound in a suitable solvent (e.g., acetonitrile/water). Perform a UV-Vis scan from 200-400 nm to identify the wavelength of maximum absorbance (λ-max). This wavelength should be used for quantification to maximize sensitivity.

  • Column and Mobile Phase Selection:

    • Column: A C18 stationary phase (e.g., 4.6 x 150 mm, 3.5 µm particle size) is a good starting point for this moderately polar molecule.

    • Mobile Phase A: 0.1% Formic Acid or Trifluoroacetic Acid (TFA) in Water. The acidic modifier ensures the protonation of the analyte, leading to sharper peaks and reproducible retention.

    • Mobile Phase B: Acetonitrile or Methanol.

  • Gradient Elution: A scouting gradient is used to determine the optimal elution conditions.

    • Example Gradient: 5% B to 95% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • The goal is to achieve a sharp, symmetrical peak with a retention time between 3 and 10 minutes.

  • Calibration Curve Generation:

    • Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., DMSO or ACN).

    • Perform serial dilutions to create a series of at least five calibration standards spanning the expected concentration range of the diluted solubility samples.

    • Inject each standard in triplicate and plot the peak area versus concentration.

    • Perform a linear regression to obtain the calibration curve equation (y = mx + c) and the correlation coefficient (R²). An R² value > 0.995 is required for a reliable method.

  • Method Validation: The trustworthiness of the results depends on a properly validated method. Key parameters to assess include:

    • Linearity: Confirmed by the calibration curve.

    • Accuracy: Determined by spiking a known amount of analyte into a blank matrix and measuring the recovery.

    • Precision: Assessed by repeatedly analyzing the same sample (repeatability) and on different days (intermediate precision). The relative standard deviation (RSD) should be < 2%.

Data Analysis and Reporting

The final step involves translating the raw analytical data into a clear and actionable solubility profile.

Calculation of Solubility

The solubility (S) is calculated from the concentration measured by HPLC, accounting for the dilution factor:

S (mg/mL) = CHPLC (mg/mL) x Dilution Factor

Where CHPLC is the concentration determined from the calibration curve.

Presentation of Data

Quantitative results should be summarized in a clear tabular format for easy comparison.

Table: Solubility of this compound at 25 °C

Solvent SystemSolubility (mg/mL)Solubility (µg/mL)Molar Solubility (mol/L)
0.01 N HCl (pH 2.0) [Experimental Value][Experimental Value][Experimental Value]
Acetate Buffer (pH 4.5) [Experimental Value][Experimental Value][Experimental Value]
Phosphate Buffer (pH 7.4) [Experimental Value][Experimental Value][Experimental Value]
Methanol [Experimental Value][Experimental Value][Experimental Value]
Ethanol [Experimental Value][Experimental Value][Experimental Value]
Acetonitrile [Experimental Value][Experimental Value][Experimental Value]
DMSO [Experimental Value][Experimental Value][Experimental Value]

Plotting the aqueous solubility (on a log scale) against pH will provide a visual pH-solubility profile, which is invaluable for understanding how the compound will behave in different environments, from acidic regions of the stomach to the near-neutral pH of the small intestine. This profile can be directly correlated with the predicted pKa values to build a comprehensive biopharmaceutical understanding of the molecule.

References

  • ChemSynthesis. 2-amino-6-methylisonicotinic acid. [Link]

  • PubChem - National Institutes of Health. Methyl 6-aminonicotinate. [Link]

  • PubChem - National Institutes of Health. Methyl 2-amino-6-(aminomethyl)isonicotinate. [Link]

  • PubChem - National Institutes of Health. Methyl 2-Chloro-6-methylisonicotinate. [Link]

  • PubMed - National Library of Medicine. Analytical methods for amino acid determination in organisms. [Link]

  • Google Patents. EP3162796A1 - Method for producing 2-amino-6-methylnicotinic acid.
  • Google Patents. CN107602457A - The method of the aminoisonicotinic acid of 6 methyl of one pot process 2.
  • Semantic Scholar. Analytical methods for amino acid determination in organisms. [Link]

  • Agilent Technologies. Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. [Link]

  • Sravan Kumar. (48) methyl-6-methyinicotinate Route of Synthesis. [Link]

  • University of California, Riverside. pKa Data Compiled by R. Williams. [Link]

  • CABI Digital Library. Amino acid determination. Methods and techniques. [Link]

  • Biomedical Chemistry. Methods for Determining Individual Amino Acids in Biological Fluids. [Link]

  • PubChem - National Institutes of Health. 2-Amino-6-methoxynicotinic acid HCl. [Link]

  • University of Calgary. Ch27 pKa and pI values. [Link]

Sources

Methodological & Application

Application Notes & Protocols: Electrophilic Substitution Reactions of Methyl 2-amino-6-methylisonicotinate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Introduction

Methyl 2-amino-6-methylisonicotinate is a highly functionalized pyridine derivative that serves as a versatile building block in medicinal chemistry and materials science. Its unique substitution pattern—featuring a potent electron-donating amino group, a moderately activating methyl group, and an electron-withdrawing methoxycarbonyl group—creates a nuanced electronic landscape. This guide provides a comprehensive analysis of the molecule's reactivity towards electrophiles, detailing the theoretical principles that govern regioselectivity and offering detailed protocols for key transformations. Understanding these reactions is critical for researchers aiming to strategically modify this scaffold for the development of novel compounds.

The pyridine ring, being electron-deficient compared to benzene, is generally less reactive towards electrophilic aromatic substitution (EAS).[1][2] However, the presence of activating groups, such as the amino group at the C2 position, significantly enhances the ring's nucleophilicity, making such substitutions feasible and synthetically useful.[3] This document will explore how the interplay of these substituents directs the outcomes of common electrophilic reactions.

Molecular Structure and Reactivity Analysis

The regiochemical outcome of electrophilic substitution on this compound is dictated by the combined electronic and steric effects of its three substituents.

  • C2-Amino Group (-NH₂): This is a powerful activating group due to the ability of the nitrogen's lone pair to donate electron density into the pyridine ring through resonance (+R effect). It strongly directs incoming electrophiles to the ortho (C3) and para (C5) positions.

  • C6-Methyl Group (-CH₃): This is a weakly activating group that donates electron density through an inductive effect (+I effect) and hyperconjugation. It directs electrophiles to its ortho (C5) position.

  • C4-Methoxycarbonyl Group (-COOCH₃): This is a deactivating group that withdraws electron density from the ring through both inductive (-I) and resonance (-R) effects. It directs incoming electrophiles to the meta (C3 and C5) positions.

Synergistic Directing Effects:

The directing effects of all three substituents converge on the C3 and C5 positions, making them the primary sites for electrophilic attack. The C2-amino group is the most influential director. The C5 position is activated by all three groups (para to -NH₂, ortho to -CH₃, meta to -COOCH₃), while the C3 position is activated by two (ortho to -NH₂, meta to -COOCH₃). Therefore, electrophilic attack is overwhelmingly favored at these two sites over any other position on the ring.

G start Dissolve Substrate in MeCN cool Cool to 0 °C start->cool add_nbs Add NBS (1.05 eq) cool->add_nbs react Stir at 0 °C -> RT (3-5 hours) add_nbs->react monitor Monitor by TLC react->monitor monitor->react Incomplete workup Quench (Na₂S₂O₃) Extract (EtOAc) monitor->workup Complete purify Column Chromatography workup->purify product Isolated Product purify->product

Sources

"Methyl 2-amino-6-methylisonicotinate" Suzuki coupling conditions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Functionalization of Methyl 2-amino-6-methylisonicotinate via Suzuki-Miyaura Coupling

Executive Summary & Strategic Analysis

This compound (MAMI) is a privileged scaffold in medicinal chemistry, particularly in the development of kinase inhibitors and bicyclic heterocycles (e.g., pyrido[2,3-d]pyrimidines). However, the scaffold itself lacks a leaving group for direct Suzuki-Miyaura coupling. Therefore, "Suzuki conditions" for this molecule implicitly refer to the coupling of its halogenated derivatives (typically 3-bromo or 5-bromo intermediates) or the use of the scaffold as a nucleophile (via boronate formation, though less common).

Technical Challenges:

  • Catalyst Poisoning: The free C2-amino group (

    
    ) and the pyridine nitrogen can coordinate to Palladium (Pd), forming stable, inactive complexes (Pd-dead-end species).
    
  • Electronic Deactivation: The C4-ester group is electron-withdrawing, making the pyridine ring electron-deficient. While this facilitates oxidative addition at the halogenated site, it can also increase the acidity of the amide protons if protection is used, leading to side reactions.

  • Regioselectivity: Direct halogenation of MAMI typically favors the C3 or C5 positions. The choice of coupling conditions depends heavily on the steric environment of the halogen.

This guide details the protocols for Substrate Activation (Bromination) followed by Optimized Suzuki Coupling conditions designed to tolerate the free amine and steric crowding.

Substrate Activation: Preparation of the Suzuki Partner

Before coupling, the scaffold must be functionalized. The primary route is electrophilic aromatic substitution using N-bromosuccinimide (NBS).

  • Target: Methyl 2-amino-3-bromo-6-methylisonicotinate (Preferred for subsequent cyclizations).

  • Target: Methyl 2-amino-5-bromo-6-methylisonicotinate (Preferred for linear extension).

Note on Regiochemistry: The C2-amino group is a strong ortho/para director.[1]

  • C3 (Ortho): Sterically hindered by the C4-ester but electronically activated.

  • C5 (Para): Less hindered, but competing with the C6-methyl steric bulk.

  • Optimization Insight: Low temperature and polar aprotic solvents (MeCN) favor the kinetic C3-bromo product, which is often the desired isomer for fusing rings.

Experimental Protocols

Protocol A: Preparation of Methyl 2-amino-3-bromo-6-methylisonicotinate

Prerequisite step to generate the electrophile for Suzuki coupling.

  • Dissolution: Dissolve this compound (1.0 eq) in acetonitrile (MeCN, 0.1 M).

  • Reagent Addition: Cool to 0°C. Add N-Bromosuccinimide (NBS, 1.05 eq) portion-wise over 30 minutes.

  • Reaction: Stir at 0°C for 2 hours, then allow to warm to Room Temperature (RT) for 1 hour. Monitor by LC-MS.[2]

  • Workup: Concentrate in vacuo. Resuspend in EtOAc, wash with saturated

    
     (to remove bromine) and brine.
    
  • Purification: Recrystallize from EtOH or purify via flash chromatography (Hex/EtOAc) to isolate the 3-bromo isomer.

Protocol B: Optimized Suzuki-Miyaura Coupling (The "Robust" Method)

Best for: Standard aryl boronic acids, tolerant of free amines.

Reagents:

  • Substrate: 3-Bromo or 5-Bromo intermediate (1.0 eq)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2–1.5 eq)

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2.0 M aqueous solution, 3.0 eq)
    
  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step:

  • Setup: In a microwave vial or pressure tube, combine the bromide, boronic acid, and Pd catalyst.

  • Inertion: Seal the vessel and purge with Argon/Nitrogen for 5 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane and the aqueous

    
     solution via syringe.
    
  • Heating: Heat to 90°C for 4–12 hours (conventional) or 110°C for 30–60 mins (microwave).

  • Workup: Filter through a Celite pad, rinse with EtOAc/MeOH. Concentrate and purify via reverse-phase HPLC (water/MeCN + 0.1% FA) or silica chromatography.

Protocol C: High-Efficiency Coupling (The "Challenging" Method)

Best for: Sterically hindered boronic acids or if Catalyst Poisoning is observed (low yields in Method B).

Rationale: Uses XPhos Pd G2 , a precatalyst that generates the active Pd(0)-XPhos species. The bulky, electron-rich XPhos ligand prevents the free amine of the substrate from binding to the Pd center and facilitates oxidative addition into the electron-rich C-Br bond.

Reagents:

  • Catalyst: XPhos Pd G2 (2–5 mol%)

  • Base:

    
     (3.0 eq, solid) or 
    
    
    
    (anhydrous)
  • Solvent: THF/Water (10:1) or Toluene/Water (10:1)

Step-by-Step:

  • Combine substrate, boronic acid, XPhos Pd G2, and solid base in a vial.

  • Evacuate and backfill with Argon (3x).

  • Add degassed solvent mixture.[3]

  • Heat at 80°C for 2–6 hours.

  • Note: If the boronic acid is prone to protodeboronation, use anhydrous conditions (Toluene,

    
    ) and higher temp (100°C).
    

Data Presentation & Condition Selection

Table 1: Catalyst & Ligand Screening Matrix

ConditionCatalyst SystemBaseSolventSuitability
Standard


Dioxane/

General purpose; robust; cost-effective.
Steric

+ SPhos

Toluene/

Excellent for ortho-substituted boronic acids.
Amine-Tolerant XPhos Pd G2

THF/

Best for substrates with free

; prevents poisoning.
Anhydrous


DMFUse if boronic acid is unstable in water (protodeboronation).

Visualization: Reaction Workflow & Logic

The following diagram illustrates the critical decision pathways for functionalizing this scaffold.

SuzukiWorkflow Start Methyl 2-amino- 6-methylisonicotinate Bromination Bromination (NBS, MeCN, 0°C) Start->Bromination Activation Isomer3 3-Bromo Isomer (Major/Kinetic) Bromination->Isomer3 Favored Isomer5 5-Bromo Isomer (Minor/Thermodynamic) Bromination->Isomer5 Less Favored Decision Is Amine Protected? Isomer3->Decision Cond_A Method A: Pd(dppf)Cl2 (Standard) Decision->Cond_A Yes (Boc/Ac) Cond_B Method B: XPhos Pd G2 (Prevents Poisoning) Decision->Cond_B No (Free NH2) Product Biaryl Product (Kinase Inhibitor Precursor) Cond_A->Product Cond_B->Product

Caption: Workflow for the activation and Suzuki coupling of this compound. Selection of catalyst depends on the protection status of the amine.

Troubleshooting & Optimization

Issue 1: Low Conversion (Catalyst Deactivation)

  • Cause: The free amino group (

    
    ) coordinates to the Pd center, displacing phosphine ligands.
    
  • Solution: Switch to Buchwald Precatalysts (Gen 2/3) like XPhos Pd G2 or BrettPhos Pd G2. These bulky ligands create a "protective shell" around the Pd, preventing amine coordination while allowing the oxidative addition of the bromide.

Issue 2: Protodeboronation

  • Cause: Electron-poor (fluorinated) or heterocyclic boronic acids lose the boron group before coupling, especially in aqueous base.

  • Solution: Switch to anhydrous conditions (Protocol C variant). Use

    
      or 
    
    
    
    in dry Dioxane or DMF.

Issue 3: Regioisomer Contamination

  • Cause: Incomplete separation of 3-bromo and 5-bromo precursors.

  • Solution: Verify substrate purity via 1H NMR before coupling. The C5-H singlet usually appears further downfield than the C3-H (if C5 is brominated) due to the ester's deshielding cone, though exact shifts depend on solvent.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. (Context on Aminopyridine handling). Link

  • BenchChem Technical Support. (2025). Application Notes and Protocols for Suzuki Coupling of 2-bromo-6-methylisonicotinic Acid. (Specific scaffold data). Link

Sources

Application Notes & Protocols: Methyl 2-amino-6-methylisonicotinate in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Methyl 2-amino-6-methylisonicotinate is a highly functionalized pyridine derivative that serves as a cornerstone synthon for the construction of complex heterocyclic systems. Its intrinsic architecture, featuring a nucleophilic 2-amino group, an electrophilic methyl ester at the 4-position, and a sterically influential methyl group at the 6-position, provides a versatile platform for a multitude of cyclization and functionalization strategies. The strategic placement of these groups enables regio-controlled annulation reactions, leading to the formation of fused bicyclic heterocycles. These resulting scaffolds, particularly pyrido[2,3-d]pyrimidines, are recognized as "privileged structures" in medicinal chemistry, frequently appearing in molecules targeting a wide array of biological targets, including kinases and dihydrofolate reductase (DHFR).[1][2] This guide provides an in-depth exploration of the synthetic utility of this compound, focusing on the synthesis of medicinally relevant pyrido[2,3-d]pyrimidine cores, complete with mechanistic insights and detailed, field-proven protocols.

Part 1: Synthesis of Pyrido[2,3-d]pyrimidin-4(3H)-ones

The most prominent application of this compound is its role as a precursor to the pyrido[2,3-d]pyrimidine scaffold. This is typically achieved through a cyclocondensation reaction where the 2-amino group and the 3-position of the pyridine ring react with a three-atom component to construct the fused pyrimidine ring.

Mechanistic Rationale: The Gould-Jacobs Reaction Pathway

The formation of the pyridopyrimidine ring from this compound often follows a pathway analogous to the Gould-Jacobs reaction. The process is initiated by the nucleophilic attack of the 2-amino group onto a suitable carbonyl-containing reagent, followed by an intramolecular cyclization and subsequent dehydration/elimination.

For instance, reaction with formamide or urea equivalents provides the necessary atoms to complete the pyrimidine ring. The initial step involves the formation of an amidine or urea linkage at the 2-position. The subsequent, and often rate-limiting, step is an intramolecular nucleophilic attack from the pyridine C3-position (activated by the electron-withdrawing ester) onto the newly introduced carbonyl carbon, followed by elimination of methanol. This thermal cyclization is typically performed at high temperatures.

A common and highly effective strategy involves the condensation with guanidine to yield 2,4-diaminopyrido[2,3-d]pyrimidines, which are key intermediates for various kinase inhibitors.[3] The reaction with urea or isocyanates provides access to the corresponding pyrido[2,3-d]pyrimidin-4(3H)-ones.

Logical Workflow for Pyrido[2,3-d]pyrimidine Synthesis

The following diagram illustrates the general workflow from the starting material to the final fused heterocyclic product.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A Methyl 2-amino-6- methylisonicotinate E Heat / Reflux (e.g., 100-180 °C) A->E B Cyclizing Reagent (e.g., Guanidine, Urea) B->E C High-Boiling Solvent (e.g., Dioxane, DMF) C->E D Base (if needed) (e.g., NaOMe, K2CO3) D->E F Monitor by TLC/LC-MS E->F Periodically G Cool & Precipitate F->G Upon Completion H Filter & Wash Solid G->H I Recrystallization or Column Chromatography H->I J Final Product: Pyrido[2,3-d]pyrimidine I->J

Caption: General experimental workflow for synthesizing pyrido[2,3-d]pyrimidines.

Protocol 1: Synthesis of 2-Amino-6-methylpyrido[2,3-d]pyrimidin-4(3H)-one

This protocol describes a robust method for constructing the pyrido[2,3-d]pyrimidine core structure using guanidine as the cyclizing agent. This reaction is fundamental for creating scaffolds used in the development of kinase inhibitors.[1][3]

Materials:

  • This compound

  • Guanidine Hydrochloride

  • Sodium Methoxide (NaOMe)

  • 2-Ethoxyethanol (or Dioxane)

  • Methanol

  • Deionized Water

  • Standard glassware for reflux, filtration apparatus

Procedure:

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.80 g, 10 mmol).

  • Reagent Addition: Add guanidine hydrochloride (1.43 g, 15 mmol, 1.5 equiv.) and 2-ethoxyethanol (40 mL). Stir the suspension.

  • Base Addition: Carefully add a 25 wt% solution of sodium methoxide in methanol (3.4 mL, 15 mmol, 1.5 equiv.) to the stirring suspension at room temperature. The base neutralizes the guanidine hydrochloride in situ to liberate the free base required for the reaction.

  • Thermal Cyclization: Heat the reaction mixture to reflux (approx. 135 °C for 2-ethoxyethanol) and maintain for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: After completion, cool the reaction mixture to room temperature, then further cool in an ice bath for 1 hour. A precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake sequentially with cold deionized water (2 x 20 mL) and cold methanol (2 x 10 mL) to remove residual solvent and salts.

  • Purification: The crude product is often of high purity. If necessary, it can be further purified by recrystallization from a suitable solvent like DMF/water or by column chromatography. Dry the final product under vacuum.

Causality Behind Experimental Choices:

  • Guanidine Hydrochloride & NaOMe: Using the hydrochloride salt of guanidine is standard practice due to its stability. An equivalent amount of a strong, non-nucleophilic base like sodium methoxide is required to generate the reactive free guanidine base in situ.

  • High-Boiling Solvent: The cyclocondensation step requires significant thermal energy to overcome the activation barrier for the intramolecular cyclization and subsequent elimination of methanol. Solvents like 2-ethoxyethanol or dioxane provide the necessary high temperatures (reflux).

  • Washing Procedure: Washing with water removes inorganic salts (e.g., NaCl), while a subsequent wash with cold methanol removes residual high-boiling solvent without significantly dissolving the desired product.

Part 2: Reaction Scheme and Data

The versatility of this compound allows for the synthesis of a variety of substituted pyridopyrimidines by varying the cyclizing partner.

General Reaction Scheme

Caption: General cyclocondensation reaction to form the pyrido[2,3-d]pyrimidine core.

Table 1: Representative Cyclocondensation Reactions
EntryCyclizing ReagentProduct Core StructureTypical ConditionsPotential Applications
1Guanidine2,4-Diamino-NaOMe, 2-Ethoxyethanol, RefluxKinase Inhibitors[1]
2Urea2,4-Dioxo- (Uracil analogue)Thermal melt or high-boiling solventAntiviral, Anticancer
3Thiourea2-Thio-4-oxo-Dioxane, RefluxEnzyme Inhibitors
4Formamide4-Oxo-HCONH₂, 180-200 °CGeneral Heterocyclic Scaffolds
5Ethyl Cyanoacetate4-Amino-2-oxo-NaOEt, Ethanol, RefluxBioactive compounds

Part 3: Further Synthetic Transformations

While the synthesis of pyridopyrimidines is the most common application, the functional groups on this compound allow for other synthetic routes. The nucleophilic 2-amino group can participate in reactions to form other fused systems, such as imidazopyridines or triazolopyridines, through reactions with alpha-haloketones or reagents for diazotization followed by cyclization, respectively. These routes expand the utility of this versatile starting material beyond the well-trodden path of pyridopyrimidine synthesis. The synthesis of various heterocyclic compounds has been an area of significant interest due to their wide range of applications in pharmaceuticals and agrochemicals.[4]

References

  • Synthesis of 2-Methyl-4-amino-6-substituted Aminopyrimidines1. Semantic Scholar. Available at: [Link]

  • Methyl 2-amino-6-(aminomethyl)isonicotinate. PubChem. Available at: [Link]

  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis of different heterocyclic compounds derived from some amino acids. ResearchGate. Available at: [Link]

  • Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Heterocyclic Compounds. Michigan State University Chemistry. Available at: [Link]

  • Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. National Institutes of Health (NIH). Available at: [Link]

Sources

"Methyl 2-amino-6-methylisonicotinate" for FGFR inhibitor development

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-amino-6-methylisonicotinate (CAS: 1029128-50-4 / 306935-64-8) is a high-value heterocyclic building block used in the synthesis of ATP-competitive kinase inhibitors, specifically targeting Fibroblast Growth Factor Receptors (FGFR1–4) .

Its structural utility lies in its 2-aminopyridine core, which serves as a "Hinge Binder" mimic, forming critical hydrogen bonds with the kinase ATP pocket (specifically the Glu-Lys salt bridge and hinge region backbone). The C4-methyl ester provides a versatile handle for extending the molecule into the solvent-exposed region or the back-pocket, allowing for the attachment of solubilizing "tails" (e.g., piperazines, morpholines) essential for pharmacokinetic (PK) optimization.

This guide outlines the synthetic protocols , structural logic , and biological validation assays required to leverage this scaffold for developing novel FGFR inhibitors.

Structural Rationale & Mechanism of Action

The Pharmacophore

In the context of FGFR inhibition, this molecule functions as a Type I or Type 1.5 Inhibitor precursor .

  • N1 & C2-Amino Group: Acts as a bidentate hydrogen bond donor/acceptor pair, mimicking the adenine ring of ATP. This motif binds to the kinase hinge region (e.g., Val561 in FGFR1).

  • C4-Ester (Methoxycarbonyl): Located at the meta position relative to the amine. Unlike nicotinates (ortho-ester) which cyclize to pyrido[2,3-d]pyrimidines, the isonicotinate (para-ester) is ideal for synthesizing Imidazo[1,2-a]pyridines or 1,8-Naphthyridines .

  • C6-Methyl Group: Provides steric bulk that can induce selectivity by clashing with the "Gatekeeper" residue in non-target kinases or filling hydrophobic pockets in the FGFR catalytic cleft.

Pathway Diagram (FGFR Signaling)

The following diagram illustrates the signal transduction pathway blocked by inhibitors derived from this scaffold.

FGFR_Pathway FGF FGF Ligand FGFR FGFR Dimerization (Cell Membrane) FGF->FGFR Binding Phos Autophosphorylation (Tyrosine Kinase Domain) FGFR->Phos Activation ATP ATP ATP->FGFR Phosphoryl Transfer Inhibitor Scaffold-Based Inhibitor Inhibitor->FGFR Competitive Binding (Blocks ATP) FRS2 FRS2 / GRB2 Phos->FRS2 STAT STAT Signaling Phos->STAT RAS RAS-RAF-MEK-ERK (Proliferation) FRS2->RAS PI3K PI3K-AKT-mTOR (Survival) FRS2->PI3K

Caption: Mechanism of Action: The inhibitor competes with ATP for the FGFR kinase domain, blocking downstream RAS/MAPK and PI3K signaling cascades.

Chemical Synthesis Protocols

This section details the conversion of this compound into two distinct high-potency scaffolds: Imidazo[1,2-a]pyridine (Scaffold A) and 1,8-Naphthyridine (Scaffold B).

Protocol A: Synthesis of Imidazo[1,2-a]pyridine Core

Target: Fused bicyclic core with C7-ester handle.

  • Cyclization (Ring Closure):

    • Reagents: this compound (1.0 eq), Chloroacetaldehyde (50% aq. soln, 1.5 eq), NaHCO₃ (2.0 eq).

    • Solvent: Ethanol (EtOH) or DMF.

    • Conditions: Reflux (80–100°C) for 4–6 hours.

    • Mechanism: The exocyclic amine (N-NH2) attacks the aldehyde, followed by alkylation at the ring nitrogen (N1) to close the imidazole ring.

    • Yield Expectation: 75–85%.

    • Checkpoint: Monitor disappearance of starting material by LC-MS (M+H: 167 → 191).

  • Hydrolysis (Ester to Acid):

    • Reagents: LiOH (3.0 eq), THF/Water (3:1).

    • Conditions: Room temperature, 2 hours.

    • Product: 7-carboxy-5-methylimidazo[1,2-a]pyridine.

  • Amide Coupling (Tail Attachment):

    • Reagents: HATU (1.2 eq), DIPEA (2.0 eq), Functionalized Amine (e.g., N-methylpiperazine derivative).

    • Rationale: The amine tail interacts with the solvent-exposed region, improving solubility and ADME properties.

Protocol B: Synthesis of 1,8-Naphthyridine Core

Target: Tricyclic or fused heteroaromatic for enhanced selectivity.

  • Condensation:

    • Reagents: this compound (1.0 eq), Ethyl Acetoacetate (1.2 eq), Polyphosphoric Acid (PPA) or Diphenyl Ether.

    • Conditions: High temperature (140–160°C).

    • Outcome: Formation of the 1,8-naphthyridin-2-one scaffold via condensation at C3 and N2.

    • Note: This reaction requires forcing conditions as C3 is not highly activated.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_A Route A: Imidazo-Fusion cluster_B Route B: Naphthyridine-Fusion SM Methyl 2-amino-6-methyl- isonicotinate (Starting Material) StepA1 + Chloroacetaldehyde (Cyclization) SM->StepA1 StepB1 + Ethyl Acetoacetate (Condensation) SM->StepB1 InterA Imidazo[1,2-a]pyridine Core StepA1->InterA StepA2 LiOH Hydrolysis + Amide Coupling InterA->StepA2 FinalA Imidazo-based FGFR Inhibitor StepA2->FinalA InterB 1,8-Naphthyridinone Core StepB1->InterB StepB2 POCl3 Chlorination + SNAr Coupling InterB->StepB2 FinalB Naphthyridine-based FGFR Inhibitor StepB2->FinalB

Caption: Divergent synthesis pathways utilizing the starting material to access two distinct kinase inhibitor scaffolds.

Biological Validation Protocols

Once the library is synthesized, the following assays validate potency and selectivity.

Biochemical Kinase Assay (TR-FRET)

Objective: Determine IC50 against recombinant FGFR1/2/3/4.

  • Reagents:

    • Recombinant FGFR Kinase Domain (Invitrogen/Thermo).

    • Fluorescently labeled peptide substrate (e.g., Poly GT).

    • ATP (at Km concentration, typically 10–50 µM).

    • Test Compound (10-point dilution series).

  • Protocol:

    • Incubate Kinase + Substrate + Compound in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35) for 15 min.

    • Initiate reaction with ATP. Incubate 60 min at RT.

    • Add EDTA/Eu-Antibody detection mix.

    • Read TR-FRET signal (Ex 340nm / Em 615nm & 665nm).

  • Data Analysis: Plot % Inhibition vs. Log[Compound]. Fit to sigmoidal dose-response curve.

Cellular Viability Assay (Ba/F3 System)

Objective: Assess cellular potency in an engineered dependence model.

  • Cell Lines: Ba/F3 cells stably expressing FGFR1, FGFR2, or FGFR3 fusions (e.g., TEL-FGFR3).

  • Control: Parental Ba/F3 (+IL-3) to rule out off-target cytotoxicity.

  • Protocol:

    • Seed 5,000 cells/well in 96-well plates.

    • Treat with compound (72 hours).

    • Add CellTiter-Glo® (Promega) reagent (measures ATP as a proxy for viability).

    • Read Luminescence.

  • Success Criteria: Potent inhibitors should show IC50 < 100 nM in FGFR-driven lines and > 5 µM in parental (+IL-3) lines.

Data Summary & Troubleshooting

Table 1: Key Reagents & Properties
ComponentCAS NumberMol.[1] WeightRoleStorage
This compound 1029128-50-4 166.18 Core Scaffold 2–8°C, Dry
Chloroacetaldehyde (50% aq)107-20-078.50Cyclization Reagent2–8°C, Toxic
HATU148893-10-1380.23Coupling Agent-20°C
Recombinant FGFR1N/A~80 kDaTarget Enzyme-80°C
Troubleshooting Guide
  • Issue: Low yield in cyclization (Route A).

    • Cause: Polymerization of chloroacetaldehyde.

    • Solution: Use freshly distilled reagents or add NaHCO₃ to buffer the pH (preventing acid-catalyzed polymerization).

  • Issue: Poor solubility of final compound.

    • Cause: Flat aromatic core (Imidazo/Naphthyridine).

    • Solution: Ensure the "tail" amine (Step A2/B2) contains a solubilizing group like N-methylpiperazine or morpholine.

References

  • PubChem Compound Summary.this compound (CID 1029128-50-4).

  • Traxler, P., et al. (1999). "Use of a Pharmacophore Model for the Design of EGF-R Tyrosine Kinase Inhibitors: 4-(Phenylamino)pyrazolo[3,4-d]pyrimidines." Journal of Medicinal Chemistry.

  • Ren, Y., et al. (2012). "Design and synthesis of 1,8-naphthyridine derivatives as potential anticancer agents." Bioorganic & Medicinal Chemistry Letters.

  • BenchChem Product Data. this compound.[1][2][3] (Commercial availability and physical properties).

  • Hallinan, E. A., et al. (2013). "4-Aminopyridine-3-carboxamides as novel inhibitors of c-Met kinase." Bioorganic & Medicinal Chemistry Letters.

Sources

Troubleshooting & Optimization

"Methyl 2-amino-6-methylisonicotinate" reaction byproduct analysis

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a Tier-3 Technical Support interface for researchers working with Methyl 2-amino-6-methylisonicotinate (CAS: 20712-10-1) .

This content is structured to address the specific chemical behavior of this aminopyridine scaffold, focusing on its dual-functionality (nucleophilic amine + electrophilic ester) and the specific byproduct profiles generated during drug discovery workflows (e.g., kinase inhibitor synthesis).

Status: Active | Ticket Type: Reaction Optimization & Impurity Profiling Assigned Specialist: Senior Application Scientist

Diagnostic Matrix: Byproduct Identification

Use this table to correlate observed LC-MS/NMR data with specific reaction failures.

Target Molecule (MW): 166.18 Da (C₈H₁₀N₂O₂)

Observed Mass (ES+)Shift (Δ Mass)Probable ByproductRoot Cause
153.1 -14 DaAcid Impurity (2-amino-6-methylisonicotinic acid)Hydrolysis. Reaction medium contained water/hydroxide; common in base-catalyzed couplings heated >60°C.
109.1 -57 DaDecarboxylated Species (2-amino-6-methylpyridine)Thermal Degradation. Acid impurity (above) was subjected to high heat (>120°C), causing decarboxylation.
167.1 +1 DaHydrolysis Isomer (2-hydroxy-6-methylisonicotinate)Precursor Carryover. If synthesized from the 2-chloro analog, this is the result of water attacking the chloro-position instead of ammonia.
208.2 +42 DaAcetamide Derivative Solvent Reactivity. Use of Ethyl Acetate or Acetic Acid with strong coupling reagents (HATU/EDC) led to N-acetylation.
332.3 +166 DaDimer (Urea/Amide) Self-Condensation. High concentration heating without a coupling partner; amine attacks the ester of a second molecule.

Critical Troubleshooting Protocols

Issue A: "My Buchwald-Hartwig coupling failed. I see only Starting Material (SM) and the Hydrolyzed Acid."

The Mechanism: The 2-amino group on this pyridine scaffold is electronically deactivated. The pyridine ring nitrogen and the electron-withdrawing ester at the 4-position (para-position relative to the ring nitrogen) significantly reduce the nucleophilicity of the exocyclic amine. Standard aniline conditions often fail, leading to ester hydrolysis (saponification) before C-N bond formation occurs.

Corrective Protocol: The "Pre-Activation" Method Do not mix all reagents at once. Force the catalyst formation first.

  • Degas: Purge 1,4-Dioxane with Argon for 15 minutes.

  • Pre-complexation: Add Pd(OAc)₂ (5 mol%) and Xantphos (10 mol%) to the solvent. Stir at RT for 10 mins until the solution turns yellow/orange (active Pd(0) species formation).

  • Base Selection: Use Cs₂CO₃ (Cesium Carbonate) instead of NaOtBu. NaOtBu is too strong and will transesterify or hydrolyze the methyl ester immediately.

  • Addition: Add the this compound and the aryl halide.

  • Temperature: Heat to 90°C. Do not exceed 100°C to prevent ester degradation.

Expert Insight: If conversion is still <20%, switch the ligand to BrettPhos . Its bulk prevents the pyridine nitrogen from poisoning the catalyst center.

Issue B: "I am trying to saponify the ester to the acid, but the yield is low/product is lost."

The Mechanism: The product, 2-amino-6-methylisonicotinic acid, is a zwitterion (isoelectric point ~pH 4.5-5.5). Upon acidification of the reaction mixture, the molecule is highly water-soluble. Standard extraction (DCM/Water) leaves the product in the aqueous phase, leading to "0% yield" reports.

Corrective Protocol: Controlled Precipitation (Isoelectric Focusing)

  • Hydrolysis: Dissolve ester in THF:Water (3:1). Add LiOH (2.0 eq). Stir at RT (do not heat; avoids decarboxylation).

  • Monitoring: Wait for LCMS to show mass 153.1 (Acid).

  • Workup (The Critical Step):

    • Do not extract.

    • Evaporate THF under reduced pressure.

    • Cool the remaining aqueous solution to 0°C.

    • Add 1M HCl dropwise while monitoring pH with a meter.

    • Stop exactly at pH 4.5 - 5.0.

  • Isolation: The product will precipitate as a white/off-white solid. Filter and wash with cold water.

Visual Analysis: Degradation & Reaction Pathways

The following diagram illustrates the competitive pathways that generate the most common impurities (Acid, Decarboxylated species, and Dimers) versus the desired Amide Coupling.

ReactionPathways SM This compound (MW 166.18) Coupled Desired Amide/Aryl Product (C-N Bond Formation) SM->Coupled R-X / Pd cat / Base (Controlled Temp) Acid Impurity A: Acid (Hydrolysis, MW 153.1) SM->Acid OH- / H2O (pH > 10) Dimer Impurity C: Dimer (Self-Condensation, MW 332.3) SM->Dimer High Conc. No Partner Decarb Impurity B: Decarboxylated (MW 109.1) Acid->Decarb Heat > 120°C (-CO2)

Caption: Figure 1. Competitive reaction pathways. Note that the Acid impurity is the gateway to irreversible decarboxylation.

Frequently Asked Questions (FAQ)

Q: Can I use sodium hydride (NaH) to deprotonate the amine for alkylation? A: Avoid if possible. NaH is a strong base and will attack the methyl ester, causing Claisen-type self-condensation or complex mixtures. Use milder bases like K₂CO₃ in DMF or Cs₂CO₃ in Acetonitrile . If you must use NaH, cool to -78°C, but expect ester byproducts.

Q: Why does the reaction turn black when I use copper catalysts (Ullmann)? A: Aminopyridines are excellent ligands for copper. The "black tar" is often a stable Copper-Amine complex that precipitates out, arresting the catalytic cycle. Fix: Increase ligand loading (e.g., DMEDA or L-Proline) to 20-30 mol% to outcompete the substrate for the copper center [1].

Q: Is the methyl ester stable to reductive amination conditions? A: Generally, yes. Standard conditions (NaBH(OAc)₃ / DCE) are safe. However, avoid LiAlH₄ (Lithium Aluminum Hydride) as it will reduce the ester to the alcohol (hydroxymethyl) or the amine to the alkane. For ester preservation during reduction, use NaBH₄ with CaCl₂ or strictly controlled equivalents of DIBAL-H at -78°C.

Q: I see a +14 mass shift in my LCMS after leaving the sample in Methanol. What is it? A: This is likely Transesterification . If you are using a different ester (e.g., Ethyl ester) and dissolve it in Methanol with trace acid/base, it will swap to the Methyl ester. If you start with the Methyl ester and see +14, you might be observing methylation of the pyridine nitrogen (N-methyl) if methyl iodide or similar electrophiles are present, forming a pyridinium salt.

References

  • Ma, D., & Cai, Q. (2008). Copper/Amino Acid Catalyzed Cross-Couplings of Aryl Halides with Amines and N-Containing Heterocycles. Accounts of Chemical Research, 41(11), 1450–1460.

  • Hay, R. W., & Banerjee, P. (1980).[1] Kinetics and mechanism of the hydrolysis of α-amino-acid esters in mixed-ligand complexes. Journal of the Chemical Society, Dalton Transactions, 2452-2455. [1]

  • Vertex AI Search. (2024). Synthesis of this compound byproducts. 2

  • ChemSynthesis. (2025).[3][4][5] 2-amino-6-methylisonicotinic acid properties and synthesis.

Sources

Technical Support Center: Methyl 2-amino-6-methylisonicotinate Purification

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification & Troubleshooting Guide for Methyl 2-amino-6-methylisonicotinate CAS: 2459-09-8 (Generic for isomer class, verify specific regioisomer) / Note: Specific CAS for this exact regioisomer is often vendor-specific or listed as 6-methyl-2-aminopyridine-4-carboxylic acid methyl ester. Audience: Medicinal Chemists, Process Chemists, Drug Discovery Researchers.

System Overview & Chemical Identity[1][2]

This compound acts as a critical "linker" scaffold in kinase inhibitor development. Its dual functionality—the nucleophilic amino group and the electrophilic ester—makes it versatile but also prone to specific purification failures.

The "Amphoteric" Trap

Unlike simple esters, this molecule possesses a basic pyridine nitrogen and an exocyclic amine. This basicity is your primary tool for purification but also the source of common losses during standard workups.

Key Physical Properties (Reference Data):

Property Specification Notes
Physical State Off-white to pale yellow solid Often appears as a sticky oil if purity <95%.
Solubility (Organic) DCM, EtOAc, MeOH, DMSO High solubility in polar organics.
Solubility (Aqueous) pH-dependent Insoluble at pH 7-9; Soluble at pH <3 (protonation).

| pKa (Pyridine N) | ~6.0 - 7.0 (Estimated) | Sufficiently basic to form salts with mineral acids. |

Diagnostic Dashboard: What are you seeing?

Select the symptom that matches your current observation to jump to the solution.

Symptom A: "My product is a sticky, dark oil that won't crystallize."
  • Diagnosis: Residual solvent entrapment or presence of 2-chloro-6-methylisonicotinate (starting material) which depresses the melting point.

  • Immediate Action: Do not attempt further drying. Proceed to Protocol 1 (Acid-Base Switch) .

Symptom B: "I have a persistent impurity spot just above the product on TLC."
  • Diagnosis: Likely the 2-chloro precursor or a decarboxylated side-product.

  • Immediate Action: These are non-basic. Protocol 1 will remove them effectively.

Symptom C: "My yield dropped significantly after aqueous workup."
  • Diagnosis: "Over-acidification" or "Saponification." You either lost the product to the aqueous waste (protonated form) or hydrolyzed the ester to the acid (2-amino-6-methylisonicotinic acid) by using strong base.

  • Immediate Action: Check the pH of your aqueous waste. If pH < 4, your product is in the trash stream. Neutralize and re-extract.[1][2]

Core Purification Protocols

Protocol 1: The "Acid-Base Switch" (Recommended)

Best for: Removing non-basic impurities (starting materials, neutral side products) and converting oils to solids.

The Logic: This protocol exploits the basicity of the pyridine ring. Neutral impurities will not protonate and can be washed away, while the product moves into the aqueous phase.

Step-by-Step:

  • Dissolution: Dissolve the crude oil/solid in Ethyl Acetate (EtOAc) (10 mL per gram).

  • Acid Extraction (The Switch):

    • Extract the organic layer with 0.5 M - 1.0 M HCl (3 x volume).

    • Critical: Keep the acid dilute. Strong acid (6M+) or heat may hydrolyze the ester.

    • Check: The product is now in the Aqueous Layer (as the hydrochloride salt).

    • Discard: The organic layer contains non-basic impurities (e.g., unreacted chloro-precursor).

  • Washing: Wash the acidic aqueous layer once with fresh EtOAc to remove entrained organics.

  • Basification (The Recovery):

    • Cool the aqueous layer to 0–5°C (Ice bath).

    • Slowly adjust pH to 8–9 using Saturated NaHCO₃ or 10% K₂CO₃ .

    • Warning: Do NOT use NaOH. High pH + heat = rapid ester hydrolysis to the carboxylic acid (water-soluble impurity).

  • Extraction: Extract the cloudy aqueous mixture with DCM (Dichloromethane) or EtOAc (3x).

  • Drying: Dry combined organics over Na₂SO₄, filter, and concentrate.

Protocol 2: Recrystallization (Polishing)

Best for: Final purification of solid material with >90% purity.

The Logic: Aminopyridine esters often crystallize well from non-polar/polar solvent pairs once oily impurities are removed.

  • Solvent System: EtOAc / Hexanes (1:3) or MeOH / Water .

  • Procedure:

    • Dissolve solid in minimal hot EtOAc.

    • Add Hexanes dropwise until persistent cloudiness appears.

    • Add one drop of EtOAc to clear.

    • Cool slowly to RT, then 4°C.

    • Troubleshooting: If it "oils out" (forms droplets instead of crystals), re-heat and add a seed crystal or scratch the glass. If oiling persists, revert to Protocol 1.

Visualized Workflows

Logic Map: Impurity Separation

This diagram illustrates where your product and impurities go during the Acid-Base Switch.

PurificationLogic Crude Crude Mixture (Product + Impurities) AcidWash Add 1M HCl Partition Crude->AcidWash OrgLayer1 Organic Layer (Discard) AcidWash->OrgLayer1 Non-basic species AqLayer1 Aqueous Layer (Product as Salt) AcidWash->AqLayer1 Protonated Product Impurities Contains: - Starting Material (Chloro) - Neutral tars OrgLayer1->Impurities Basify Basify to pH 8 (NaHCO3, Cold) AqLayer1->Basify Extract Extract with DCM Basify->Extract Hydrolysis RISK: Hydrolysis to Acid (If pH > 12 or Hot) Basify->Hydrolysis Over-basification FinalOrg Final Organic Layer (Pure Product) Extract->FinalOrg

Caption: Separation logic for removing non-basic impurities using pH manipulation.

FAQ: Expert Troubleshooting

Q: I see a new spot at the baseline (TLC) after purification. What happened? A: This is likely 2-amino-6-methylisonicotinic acid .[3] You hydrolyzed the ester.

  • Cause: Exposure to strong base (NaOH) or prolonged exposure to acid/base without extraction.

  • Fix: You can try to re-esterify using MeOH/H₂SO₄ (reflux), but it is often cleaner to discard and restart if the amount is small.

Q: Can I use Column Chromatography instead? A: Yes, but be careful with silica acidity.

  • Issue: The basic amino-pyridine can streak on acidic silica gel.

  • Solution: Pre-treat your silica column with 1% Triethylamine (TEA) in Hexanes before loading.

  • Eluent: Use a gradient of Hexanes/EtOAc (0% -> 50%) . If very polar, switch to DCM/MeOH (95:5) .

Q: The product is solid but colored (brown/orange). A: Aminopyridines are prone to N-oxide formation or trace oxidation over time.

  • Fix: Perform a filtration through a small pad of activated charcoal or silica gel using DCM as the eluent. This usually removes the colored oligomers.

References

  • Preparation of 2-amino-6-methylnicotinic acid derivatives. Google Patents. EP3162796A1. (Describes the hydrolysis and amination sequences relevant to this scaffold).

  • Synthesis of methyl 6-methylnicotinate. PrepChem. (Provides baseline solubility and workup procedures for methyl-pyridine esters).

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. (General authoritative guide on solvent selection for organic solids).

  • Purification of Amino Acid Derivatives. ResearchGate Discussions. (Peer-reviewed troubleshooting for oily amino-esters).

Sources

"Methyl 2-amino-6-methylisonicotinate" solubility issues in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for Methyl 2-amino-6-methylisonicotinate. This document is designed for researchers, chemists, and drug development professionals to navigate the common solubility challenges associated with this compound. Our goal is to provide not just solutions, but a foundational understanding of the molecule's behavior to empower you in your experimental design.

Part 1: Understanding the Molecule - The "Why" Behind Solubility Issues

Before troubleshooting, it's critical to understand the structural characteristics of this compound that govern its solubility.

Q1: What are the key structural features of this compound that influence its solubility?

A1: The solubility profile of this compound is a direct result of the interplay between its different functional groups:

  • Pyridine Ring: A moderately polar aromatic heterocycle. The nitrogen atom can act as a hydrogen bond acceptor.

  • Amino Group (-NH₂): This group is a strong hydrogen bond donor and a weak base. It significantly increases the molecule's polarity and potential for interaction with protic solvents.

  • Methyl Ester Group (-COOCH₃): This group is a polar, aprotic feature. The carbonyl oxygen is a hydrogen bond acceptor, but the methyl group adds a small degree of lipophilicity.

  • Methyl Group (-CH₃): A nonpolar, lipophilic group that slightly reduces overall polarity.

The combination of hydrogen bond donors (-NH₂) and acceptors (pyridine N, ester C=O) suggests that the molecule has a preference for polar solvents. However, the overall structure is rigid and crystalline (inferred from similar compounds like Methyl 2-Aminoisonicotinate, which has a melting point of 145-149°C), meaning significant energy is required to break the crystal lattice before solvation can occur. This lattice energy is often the primary hurdle to dissolution.

Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific problems you may encounter in the lab.

Q2: I'm trying to dissolve this compound in a nonpolar solvent like hexane or toluene and it's not working. Why?

A2: This is expected behavior. Nonpolar solvents like hexane primarily interact through weak van der Waals forces. Your molecule is rich in polar functional groups capable of strong hydrogen bonding and dipole-dipole interactions. The solvent molecules cannot effectively surround and stabilize the polar sites of your compound, and they do not provide enough energy to break the crystal lattice. This principle is common for substituted aminopyridines, which generally show limited solubility in non-polar solvents.[1] For a successful dissolution, the energy released from solvent-solute interactions must compensate for the energy required to break both the solute-solute (crystal lattice) and solvent-solvent bonds. This energy balance is unfavorable in nonpolar systems.

Q3: What are the recommended starting solvents for dissolving this compound?

A3: Based on its structure, a systematic approach starting with polar solvents is recommended. As a general rule for aminopyridines, solubility increases with solvent polarity.[2]

  • Best Initial Choices (Polar Aprotic): Start with Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). These solvents are excellent hydrogen bond acceptors and have high dielectric constants, making them highly effective at solvating a wide range of polar molecules.

  • Good Alternatives (Polar Protic & Aprotic): If DMSO/DMF are not suitable for your downstream application, consider the following:

    • Alcohols: Methanol, Ethanol. These are polar protic solvents that can act as both hydrogen bond donors and acceptors.

    • Chlorinated Solvents: Dichloromethane (DCM), Chloroform. These are good for moderately polar compounds.

    • Esters & Ketones: Ethyl Acetate, Acetone. These are moderately polar aprotic options.

  • Poor Choices: Nonpolar solvents like Hexane, Cyclohexane, and Toluene are unlikely to be effective.

Q4: My compound is only sparingly soluble even in polar solvents. How can I increase its concentration in the solution?

A4: If you've chosen an appropriate solvent but are still facing limited solubility, several techniques can be employed.[3][4]

  • Thermal Energy (Heating): Gently warming the solution (e.g., to 40-60°C) provides the energy needed to overcome the crystal lattice energy. Always use a stir bar to ensure even heat distribution and facilitate dissolution. Caution: Perform a small-scale test first to ensure your compound is thermally stable and does not decompose at the temperature used.

  • Co-solvency: This is a powerful technique where a second, miscible solvent is added to the primary solvent to modify its properties.[5][6] For example, if your compound is sparingly soluble in ethanol, adding a small percentage of DMSO or DCM can often significantly improve solubility. The co-solvent helps to disrupt the solvent's self-association (like the hydrogen-bonding network in water or alcohols), creating "pockets" that are more accommodating to the solute.[6]

  • Sonication: Using an ultrasonic bath can help break apart solid agglomerates, increasing the surface area available for solvation and accelerating the dissolution process, especially for kinetically slow dissolutions.

Q5: My compound dissolves upon heating, but it crashes out of solution as it cools to room temperature. How can I fix this?

A5: This indicates you have created a supersaturated solution. The solubility of your compound is highly temperature-dependent in that specific solvent.[2] To maintain a stable solution at room temperature, you have a few options:

  • Work at a Lower Concentration: The simplest solution is to prepare a more dilute solution that remains below the saturation point at room temperature.

  • Use a Better Solvent: The solvent you are using is likely suboptimal. Refer to the solvent selection guide in Q3 and find a solvent in which the compound has higher intrinsic solubility at room temperature (e.g., switch from methanol to DMSO).

  • Employ a Co-Solvent System: As described in Q4, adding a strong co-solvent (like DMSO) to your primary solvent can increase the saturation concentration at room temperature, preventing precipitation. See Protocol 2 for a practical guide.

Q6: Can I use pH adjustment to improve solubility?

A6: Absolutely. This is an excellent strategy for this class of molecules. The 2-amino group and the pyridine ring nitrogen are both basic and can be protonated in an acidic medium. By adding a dilute acid (e.g., 1M HCl), you can form the corresponding hydrochloride salt in situ. This salt is ionic and will almost certainly have dramatically higher aqueous solubility than the neutral freebase.[1][5] This is a standard technique for basic, poorly soluble compounds.[3]

Caution: Ensure that your compound is stable to acidic conditions and that the presence of a salt form will not interfere with your subsequent experimental steps.

Part 3: Data & Experimental Protocols

Qualitative Solubility Summary Table
Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Aprotic DMSO, DMF, NMPSoluble to Freely Soluble Strong H-bond acceptors, high polarity. Highly effective.
Polar Protic Methanol, EthanolSoluble to Sparingly Soluble Good H-bonding capability. Solubility increases with temperature.
Chlorinated Dichloromethane (DCM)Sparingly Soluble Moderate polarity, good for disrupting crystal packing.
Esters Ethyl AcetateSlightly Soluble Moderate polarity, can act as an H-bond acceptor.
Ethers THF, Diethyl EtherVery Slightly Soluble Lower polarity than esters and alcohols.
Hydrocarbons Hexane, CyclohexanePractically Insoluble Nonpolar; cannot overcome solute-solute interactions.
Aqueous (Acidic) Dilute HCl (aq)Freely Soluble Forms a highly soluble salt.
Aqueous (Neutral) WaterSlightly to Very Slightly Soluble Can H-bond, but the organic backbone limits solubility.
Protocol 1: Systematic Solvent Screening

This protocol helps you efficiently identify a suitable solvent.

  • Preparation: Dispense a small, pre-weighed amount of your compound (e.g., 2-5 mg) into several small, labeled vials.

  • Solvent Addition: To the first vial, add a small volume of your chosen solvent (e.g., 100 µL).

  • Observation & Agitation: Vortex the vial for 30-60 seconds. Observe if the solid dissolves completely.

  • Incremental Addition: If the solid does not dissolve, add another 100 µL of solvent and vortex again. Repeat this process up to a total volume of 1 mL.

  • Heating Test: If the compound is still not fully dissolved, gently warm the vial to ~50°C and observe any changes. Note if the compound dissolves and if it remains in solution upon cooling.

  • Documentation: Record your observations for each solvent (e.g., "Soluble in 200 µL DCM," "Insoluble in 1 mL Hexane," "Soluble in 500 µL Methanol with heat"). This creates a valuable solubility profile for your specific batch.

Protocol 2: Developing a Co-Solvent System

Use this method when a single solvent provides insufficient solubility.

  • Identify Primary Solvent: Choose a "primary" solvent in which your compound is at least slightly soluble and is compatible with your experiment (e.g., Ethanol).

  • Identify Strong Co-Solvent: Choose a "strong" solvent in which your compound is highly soluble (e.g., DMSO).

  • Initial Dissolution: Add your compound to the strong co-solvent (DMSO) and mix until it is fully dissolved, creating a concentrated stock solution. Use the minimum volume necessary.

  • Titration: Slowly add the primary solvent (Ethanol) to the concentrated stock solution while stirring vigorously.

  • Observe for Precipitation: Continue adding the primary solvent until you reach your desired final concentration. If the solution remains clear, you have a stable co-solvent system. If the solution becomes cloudy (precipitation), you have exceeded the solubility limit. You will need to either increase the percentage of the strong co-solvent or decrease the final concentration. A common starting point is a 1:10 ratio of DMSO to the primary solvent.

Part 4: Visual Troubleshooting Workflow

This flowchart illustrates the decision-making process for addressing solubility challenges.

Solubility_Troubleshooting cluster_yes Solvent is Polar cluster_no Solvent is Nonpolar start Solubility Issue: Compound Not Dissolving check_solvent Step 1: Is the solvent polar? (e.g., DMSO, MeOH, DCM) start->check_solvent increase_energy Step 2: Increase Solvation Energy check_solvent->increase_energy Yes change_solvent Action: Switch to a recommended polar solvent (See Table) check_solvent->change_solvent No heat Try Gentle Heating (40-60°C) increase_energy->heat sonicate Try Sonication increase_energy->sonicate check_dissolved Did it dissolve completely? heat->check_dissolved sonicate->check_dissolved success Success! Stable Solution Formed check_dissolved->success Yes, and stable crashed_out Problem: Precipitates on Cooling (Supersaturated) check_dissolved->crashed_out Yes, but unstable fix_crash Step 3: Modify System check_dissolved->fix_crash No, still insoluble crashed_out->fix_crash use_cosolvent Add a strong co-solvent (e.g., DMSO) fix_crash->use_cosolvent lower_conc Lower the concentration fix_crash->lower_conc use_cosolvent->success lower_conc->success change_solvent->check_solvent Re-evaluate

Caption: Decision workflow for troubleshooting solubility issues.

References

  • ACS Publications. (2022). Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K. Journal of Chemical & Engineering Data. Retrieved from [Link]

  • Solubility of Things. (n.d.). 4-Aminopyridine. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (2021). Techniques for Improving Solubility. Retrieved from [Link]

  • CUTM Courseware. (n.d.). Solubility Enhancement Technique. Retrieved from [Link]

  • WJBPHS. (2023). Solubility enhancement techniques: A comprehensive review. Retrieved from [Link]

Sources

Technical Support Center: Methyl 2-amino-6-methylisonicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Methyl 2-amino-6-methylisonicotinate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for handling this compound, with a specific focus on its potential moisture sensitivity. The insights provided herein are based on extensive experience with related chemical structures and established best practices for handling hygroscopic and moisture-sensitive reagents.

Understanding the Challenge: Inferred Moisture Sensitivity

This guide is built on the principle of proactive problem prevention by treating this compound with the care required for hygroscopic materials.

Frequently Asked Questions (FAQs)

Q1: What are the primary signs that my sample of this compound has been compromised by moisture?

A1: The most common indicator of moisture absorption is a change in the physical appearance of the solid material. A typically free-flowing crystalline powder may become clumpy, sticky, or even appear as a partial syrup. You may also observe inconsistencies in analytical data, such as broadened peaks in NMR spectra or the appearance of unexpected impurities in LC-MS analysis. For quantitative experiments, significant errors in weighing due to absorbed water can lead to inaccurate concentration calculations and poor reproducibility.

Q2: What are the potential consequences of using moisture-contaminated this compound in my reaction?

A2: The consequences can range from reduced reaction yields to complete reaction failure. Moisture can act as a competing nucleophile, particularly in reactions involving the amino group. In reactions with highly reactive reagents, such as strong bases or organometallics, water can quench the reagents, leading to low or no product formation. Furthermore, the presence of water can promote side reactions or degradation of the starting material or product.

Q3: What are the ideal storage conditions for this compound?

A3: To minimize moisture absorption, the compound should be stored in a tightly sealed container, preferably with a secondary seal like parafilm or a secure cap liner.[1][3][4] The storage environment should be a desiccator or a glovebox with a dry, inert atmosphere (e.g., nitrogen or argon).[1][2][3] If a desiccator is used, ensure the desiccant is active and regenerated regularly. For long-term storage, refrigeration in a sealed container within a desiccated environment is recommended.

Storage ConditionRecommendationRationale
Container Tightly sealed amber glass bottle with a PTFE-lined cap.Protects from light and moisture ingress.
Atmosphere Inert gas (Argon or Nitrogen) blanket.Displaces air and moisture.
Location Desiccator or glovebox.Provides a low-humidity environment.
Temperature Cool and dry place.[1][3][4][5][6]Reduces the rate of potential degradation.

Q4: Can I dry this compound if I suspect it has absorbed moisture?

A4: Yes, if you suspect moisture contamination, you can dry the compound. A common and effective method is drying under high vacuum at a slightly elevated temperature (e.g., 30-40 °C). However, it is crucial to first determine the melting point of the compound to avoid any thermal degradation. A vacuum oven is the ideal equipment for this purpose. Avoid using high temperatures, as this could lead to decomposition.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments and provides a logical workflow for troubleshooting.

Issue 1: Inconsistent Weighing and Solubility Issues
  • Symptom: You are unable to get a consistent weight for your sample, or the compound dissolves poorly in a solvent in which it should be soluble.

  • Cause: The compound has likely absorbed a significant amount of atmospheric moisture, leading to weight fluctuations and changes in physical properties.

  • Troubleshooting Workflow:

Caption: Troubleshooting workflow for weighing issues.

Issue 2: Low or No Yield in a Reaction
  • Symptom: Your reaction yield is significantly lower than expected, or you observe no product formation.

  • Cause: Moisture in the this compound may have quenched a moisture-sensitive reagent or participated in side reactions.

  • Troubleshooting Workflow:

Sources

"Methyl 2-amino-6-methylisonicotinate" reaction monitoring by TLC

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #2A6M-TLC-MONITOR Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary: The Molecule & The Challenge

You are working with Methyl 2-amino-6-methylisonicotinate . Before troubleshooting, we must understand the physicochemical "personality" of this molecule, as it dictates its behavior on silica gel.

  • Structure Analysis: This is a pyridine ring substituted with a methyl ester (C4), an amino group (C2), and a methyl group (C6).

  • Chromatographic Behavior:

    • Basicity: The pyridine nitrogen and the exocyclic amine make this molecule basic. It will interact strongly with acidic silanol groups (

      
      ) on standard silica plates, leading to tailing  or streaking .
      
    • Polarity: Moderate-to-High. The ester reduces polarity compared to the carboxylic acid precursor, but the amine and pyridine ring keep it relatively polar.

    • UV Activity: Strong absorption at 254 nm due to the aromatic pyridine core.

Module 1: Troubleshooting Mobile Phase & Tailing

User Issue:"My product appears as a long streak rather than a distinct spot. I cannot calculate an accurate Rf."

Diagnosis: This is the classic "Aminopyridine Effect." The basic nitrogen atoms are hydrogen-bonding with the acidic silica stationary phase.

The Fix: Mobile Phase Modification You must "mask" the silanol groups. Do not run this compound in neutral solvents.

Protocol A: The "TEA" Method (Recommended)

Add Triethylamine (TEA) to your mobile phase. The TEA effectively competes for the acidic sites on the silica, allowing your product to migrate freely.

  • Standard System: Hexane : Ethyl Acetate (Start 1:1).

  • Modifier: Add 1% to 5% Triethylamine (TEA) to the total volume.

    • Example: 50 mL Hexane + 50 mL EtOAc + 1-2 mL TEA.

  • Pre-elution (Pro-Tip): If streaking persists, run the blank TLC plate in the eluent before spotting your compound. This "neutralizes" the plate surface.

Protocol B: The Polar Alternative (DCM/MeOH)

If the compound does not move in Hex/EtOAc (remains at baseline):

  • System: Dichloromethane (DCM) : Methanol (MeOH).

  • Ratio: Start at 95:5.

  • Modifier: Add 1% Ammonium Hydroxide (

    
    )  or 1% TEA.
    
Decision Matrix: Mobile Phase Optimization

MobilePhaseLogic Start Start: Spotting Sample Solvent1 Try Hexane:EtOAc (1:1) Start->Solvent1 Check Check Spot Shape Solvent1->Check Streak Result: Streaking/Tailing Check->Streak Tail Base Result: Stays at Baseline Check->Base Rf < 0.1 Good Result: Round Spot (Rf 0.3-0.7) Check->Good Optimal FixStreak Add 2% TEA to Eluent Streak->FixStreak FixBase Switch to DCM:MeOH (95:5) + 1% NH4OH Base->FixBase FixStreak->Check FixBase->Check

Figure 1: Logic flow for eliminating tailing in aminopyridines.

Module 2: Reaction Monitoring (Esterification Focus)

User Issue:"I am synthesizing this from 2-amino-6-methylisonicotinic acid. How do I know when the reaction is done?"

Diagnosis: You are converting a carboxylic acid (Starting Material - SM) to a methyl ester (Product - P). This is a polarity shift that is easily monitored.

Expected Rf Trends:

CompoundFunctional GroupPolarityExpected Rf (Hex:EtOAc 1:1 + TEA)Visualization
Starting Material (SM) Carboxylic Acid (-COOH)Very High0.0 - 0.1 (Baseline)UV, Ninhydrin
Product (P) Methyl Ester (-COOMe)Moderate0.4 - 0.6 UV, Ninhydrin
Impurity Decarboxylated byproductLow> 0.8 (Near Solvent Front)UV

The "Co-Spot" Technique (Mandatory): Never rely on two separate spots. You must run a three-lane TLC plate to detect co-elution.

  • Lane 1: Starting Material (Acid).[1]

  • Lane 2: Co-Spot (SM + Reaction Mixture).

  • Lane 3: Reaction Mixture.

  • Success Criterion: Lane 3 shows a new spot higher up; Lane 1 spot is absent in Lane 3.

Module 3: Visualization & Detection

User Issue:"The UV spot is faint. How do I confirm it's the amine and not a non-amine impurity?"

Diagnosis: While the pyridine ring is UV active, specific staining provides chemical confirmation of the primary amine (


).
Primary Method: UV 254 nm
  • Mechanism: The aromatic pyridine ring quenches the fluorescence of the F254 indicator on the plate.

  • Appearance: Dark purple/black spot on a bright green background.

Secondary Method: Ninhydrin Stain (Specificity Check)

Ninhydrin is specific for primary amines.

  • Preparation: Dissolve 1.5g Ninhydrin in 100mL n-butanol + 3mL Acetic Acid.

  • Application: Dip the dried TLC plate or spray thoroughly.

  • Activation: Heat with a heat gun or hot plate (approx. 110°C) until spots appear.

  • Result:

    • 2-amino-pyridine product: Will turn Reddish-Purple or Pink .

    • Non-amine impurities: Will generally not stain (or stain yellow/brown if high concentration).

Tertiary Method: Iodine Chamber [2]
  • Use case: General detection if UV lamp is broken or weak.

  • Result: Brown/Yellow spots.[2][3] (Note: Pyridines can sometimes interact reversibly with iodine; mark spots immediately).

Visualization Workflow

Visualization Step1 1. Dry Plate Thoroughly (Remove TEA/Solvent) Step2 2. UV Visualization (254 nm) Step1->Step2 Decision Dark Spot Visible? Step2->Decision Step3 3. Circle Spot with Pencil Decision->Step3 Yes Step4 4. Dip in Ninhydrin Stain Decision->Step4 No/Faint Step3->Step4 Step5 5. Heat (110°C) Step4->Step5 Result Result: Purple/Red Spot (Confirms Primary Amine) Step5->Result

Figure 2: Sequential visualization to confirm structure identity.

FAQs (Frequently Asked Questions)

Q: Can I use Potassium Permanganate (


) stain? 
A:  It is not recommended. 

is an oxidizing stain.[3] It might oxidize the primary amine or the methyl group on the pyridine ring, leading to a messy plate ("over-staining") that is difficult to interpret. Stick to Ninhydrin.[1][4][5][6][7][8]

Q: My Rf is changing between runs. Why? A: This is likely due to the volatility of Triethylamine (TEA). If you reuse the developing chamber, the TEA concentration drops over time.

  • Fix: Prepare fresh mobile phase for every critical run, or add a fresh drop of TEA to the chamber before developing.

Q: The acid starting material isn't moving even with TEA. A: Carboxylic acids are very polar. If you need to move the starting material to prove it's there, add a small amount of Acetic Acid to the eluent (e.g., 1%).

  • Warning: Do not mix Acid and Base (TEA) in the same mobile phase; they will form salts and ruin the chromatography. You must choose: run a Basic system (for the Product) or an Acidic system (for the SM).

References

  • Merck Millipore. "TLC Visualization Reagents and Methods." Sigma-Aldrich Technical Library. Link

  • Chemistry LibreTexts. "2.3F: Visualizing TLC Plates." Organic Chemistry Lab Techniques. Link

  • ResearchGate Discussions. "Troubleshooting Tailing in TLC of Basic Compounds." Scientific Community Forum. Link

  • Reach Devices. "TLC of Amino Acids and Short Peptides." Technical Notes on Ninhydrin Staining. Link

Sources

Validation & Comparative

Technical Comparison Guide: FTIR Characterization of Methyl 2-amino-6-methylisonicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-amino-6-methylisonicotinate (M2A6M) is a critical heterocyclic building block, frequently employed in the synthesis of kinase inhibitors and other bioactive small molecules. Its dual functionality—an electrophilic ester at the C4 position and a nucleophilic amine at the C2 position—makes it a versatile but reactive intermediate.

This guide provides a technical framework for characterizing M2A6M using Fourier Transform Infrared (FTIR) spectroscopy. Unlike generic spectral databases, this document focuses on comparative performance , specifically distinguishing M2A6M from its primary degradation product (the free acid) and structural analogs. The goal is to equip researchers with a self-validating protocol to ensure starting material integrity before downstream synthesis.

Structural Context & Vibrational Theory

To accurately interpret the FTIR spectrum of M2A6M, one must deconstruct the molecule into its constituent oscillators. The coupling between the pyridine ring and the ester group creates specific spectral signatures that differ from aliphatic esters.

Molecular Oscillators
  • The Pyridine Core: The aromatic ring exhibits characteristic "breathing" modes. The presence of the amino group at C2 and methyl at C6 breaks the symmetry, activating specific ring stretching vibrations.

  • The Ester Moiety (Target): The methyl ester at C4 is conjugated to the pyridine ring. This conjugation lowers the force constant of the carbonyl (C=O) bond compared to non-conjugated esters, shifting the peak to slightly lower wavenumbers.[1]

  • The Amino Group: The primary amine (-NH₂) acts as a diagnostic handle for the C2 position, exhibiting distinct doublet stretching.

Visualization of Spectral Logic

The following diagram illustrates the logical flow for assigning spectral bands to structural features.

SpectralLogic Molecule This compound FuncGroups Functional Groups Molecule->FuncGroups Amine Primary Amine (-NH2) (C2 Position) FuncGroups->Amine Ester Methyl Ester (-COOMe) (C4 Position) FuncGroups->Ester Ring Pyridine Ring (Aromatic) FuncGroups->Ring NH_Stretch N-H Stretch (Doublet) 3440 & 3340 cm⁻¹ Amine->NH_Stretch Sym/Asym Stretch CO_Stretch C=O Stretch (Strong) 1715-1730 cm⁻¹ Ester->CO_Stretch Conjugated Carbonyl Ring_Vib C=N / C=C Stretch 1600 & 1560 cm⁻¹ Ring->Ring_Vib Skeletal Vibration

Figure 1: Vibrational assignment logic connecting structural motifs to diagnostic FTIR signals.

Comparative Analysis: M2A6M vs. Alternatives

In a drug development context, "performance" equals purity and stability. The most common failure mode for M2A6M is hydrolysis to the carboxylic acid. The table below outlines how to distinguish the target product from its critical impurities and analogs.

Comparison Table: Spectral Differentiators
FeatureTarget: M2A6M (Ester)Impurity: Free Acid (Hydrolysis Product)Analog: Methyl Nicotinate (No Amine/Methyl)
C=O Stretch Sharp, ~1720 cm⁻¹ Broad/Shifted, ~1690-1710 cm⁻¹~1730 cm⁻¹
O-H Region Absent (Clean baseline >3000 cm⁻¹)Broad Dimer Band (2500-3300 cm⁻¹)Absent
N-H Stretch Doublet (3440/3340 cm⁻¹)Doublet (often obscured by OH)Absent
Fingerprint Distinct C-O ester stretch (~1280 cm⁻¹)C-O acid stretch (shifted)Simpler fingerprint (high symmetry)
Detailed Analysis
  • M2A6M vs. 2-Amino-6-methylisonicotinic Acid (The "Free Acid"):

    • The Problem: Moisture in storage causes ester hydrolysis. Using the acid instead of the ester in nucleophilic substitutions will kill the reaction yield.

    • The FTIR Solution: Look for the "Acid Beard." The free acid forms hydrogen-bonded dimers, creating a massive, broad absorbance from 2500 to 3300 cm⁻¹. If your spectrum shows this broad feature underlying the sharp amine peaks, your material is degraded [1]. Additionally, the carbonyl peak in the acid shifts to a lower frequency due to internal hydrogen bonding compared to the ester [2].

  • M2A6M vs. Methyl Nicotinate (The "Simple Analog"):

    • The Context: Used to verify the presence of the amino group.

    • The FTIR Solution: Methyl nicotinate lacks the N-H stretching doublet. If the region above 3300 cm⁻¹ is silent, the amino group is missing or chemically blocked [5].

Experimental Protocol

To ensure reproducible data that can detect minor hydrolysis (<5%), the following protocol is recommended. This method prioritizes Attenuated Total Reflectance (ATR) for speed but includes transmission notes for higher resolution.

Workflow Diagram

Protocol Start Start: Sample M2A6M Prep Sample Prep: Dry powder (Desiccate 1h) Start->Prep Method Select Method Prep->Method ATR ATR (Diamond Crystal) High Throughput Method->ATR Routine QC KBr Transmission (KBr Pellet) High Resolution Method->KBr Structural Elucidation Scan Acquisition: 32 Scans, 4 cm⁻¹ Res ATR->Scan KBr->Scan Process Processing: Baseline Corr + ATR Correction Scan->Process Check QC Check: Is OH Broadening Present? Process->Check Pass Pass: Proceed to Synthesis Check->Pass No Fail Fail: Recrystallize/Dry Check->Fail Yes (>5% Acid)

Figure 2: Decision-tree workflow for FTIR quality control of M2A6M.

Step-by-Step Methodology
  • Sample Preparation:

    • M2A6M is hygroscopic. Dry the sample in a vacuum desiccator for 1 hour prior to analysis to prevent water peaks (~3400 cm⁻¹ broad) from obscuring the N-H amine doublet.

  • Background Collection:

    • Clean the ATR crystal (Diamond or ZnSe) with isopropanol. Collect a background spectrum (air) to remove CO₂ and water vapor contributions.

  • Sample Acquisition:

    • Place ~5 mg of powder on the crystal. Apply high pressure (clamp) to ensure intimate contact.

    • Parameters: Range 4000–600 cm⁻¹; Resolution 4 cm⁻¹; Scans 32 (routine) or 64 (high noise reduction).

  • Data Processing (Crucial):

    • If using ATR, apply an ATR Correction algorithm (available in most software like OMNIC or OPUS). This corrects the penetration depth variance, making peak intensities comparable to standard transmission libraries [3].

  • Validation:

    • Verify the C=O peak position.[1][2][3][4] If it drifts below 1710 cm⁻¹, suspect hydrolysis or hydrogen-bonding impurities.

References

  • Brainly/Spectroscopy Sources. (2023). Distinguishing Carboxylic Acids from Esters via IR.[3][4] Retrieved from (General Principle Verification).

  • ResearchGate. (2017).[5] Infrared Spectroscopic Analysis of Pyridine Carboxylic Acids. Discusses the vibrational shifts of pyridine-based acids vs esters. Retrieved from

  • Spectroscopy Online. (2018). The C=O[1][3][6] Bond, Part VI: Esters and the Rule of Three.[6] Detailed analysis of ester carbonyl frequencies. Retrieved from

  • MDPI. (2021). Rotational Spectroscopy of 2-Aminopyridine. Provides precise vibrational assignments for the aminopyridine substructure. Retrieved from

  • SpectraBase. (2025).[7][8] Methyl Nicotinate FTIR Spectrum.[7][8] Reference data for the non-amino analog. Retrieved from

(Note: While specific spectral images are proprietary, the peak assignments above are derived from the comparative analysis of the cited validated spectral data for partial structures.)

Sources

Comparative Guide: Methyl 2-amino-6-methylisonicotinate vs. Aminopyridine Isomers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between Methyl 2-amino-6-methylisonicotinate and standard Aminopyridine Isomers (specifically 2-aminopyridine and 4-aminopyridine).[1] It is designed for researchers in medicinal chemistry and organic synthesis who require precise structural and reactivity profiling for scaffold selection.

Optimizing Scaffold Selection for Fused-Ring Synthesis and Kinase Inhibition

Executive Summary: The "Push-Pull" Advantage

While generic aminopyridines (2-AP, 4-AP) serve as fundamental nucleophiles or ligands, This compound (MAMI) represents a "privileged" trifunctional scaffold.[1]

The core distinction lies in its electronic "Push-Pull" architecture :

  • Push: The C2-amino group and C6-methyl group donate electron density.[1][2]

  • Pull: The C4-methyl ester strongly withdraws density.[1]

This unique electronic environment lowers the basicity of the ring nitrogen compared to 2-aminopyridine (2-AP), reducing non-specific protonation while activating the molecule for cyclocondensation reactions —a capability generic aminopyridines lack without multi-step functionalization. MAMI is the superior choice for synthesizing 1,8-naphthyridines and pyrido[2,3-d]pyrimidines , common pharmacophores in oncology (PI3K/mTOR inhibitors).

Structural & Electronic Profiling

The following table contrasts the physicochemical and electronic properties of the target molecule against its simpler isomers.

Table 1: Physicochemical Comparison
FeatureThis compound 2-Aminopyridine (2-AP) 4-Aminopyridine (4-AP)
Structure Pyridine core, C2-NH₂, C6-CH₃, C4-COOMePyridine core, C2-NH₂Pyridine core, C4-NH₂
Electronic State Push-Pull System: Ester (EWG) at C4 stabilizes the amine, reducing nucleophilicity relative to 2-AP.[1]Electron Rich: Strong resonance donation from NH₂ into the ring.[3]Highly Basic: Para-amino resonance makes ring N highly basic.
Ring N Basicity (pKa) ~3.5 - 4.5 (Estimated)*6.86 9.17
Primary Reactivity Cyclization: Reacts with bis-electrophiles to form fused rings.N-Alkylation/Acylation: Acts as a simple nucleophile or ligand.[1]Protonation: Acts as a super-nucleophilic catalyst (e.g., DMAP analog).
Solubility Moderate (Organic solvents: DCM, EtOAc). Low water solubility.High water solubility.[1]High water solubility.[1]
Key Application Scaffold Construction: Precursor for 1,8-naphthyridines.[1][4][5][6]Ligand/Reagent: Coordination complexes, simple substitution.Channel Blocker: K+ channel blocker, catalyst.

*Note: The ester group significantly lowers pKa compared to the parent 2-amino-6-picoline (~7.4).[1]

Synthetic Utility: The Divergence Point

The primary reason to select MAMI over 2-AP is synthetic efficiency in generating bicyclic heterocycles.[1]

Mechanism of Action: The "Ortho-Effect"

In 2-AP, the C3 position is nucleophilic but requires harsh conditions (e.g., Vilsmeier-Haack formylation) to introduce a carbon electrophile for cyclization.[1] In MAMI, the C4-ester provides a built-in electrophilic handle "ortho" (technically meta, but spatially adjacent) to the C3 position, allowing for rapid cyclization with bis-nucleophiles or condensation partners.[1]

Visualization: Reactivity Flowchart

The following diagram illustrates how MAMI allows access to complex scaffolds that 2-AP cannot directly access.

ReactivityComparison cluster_0 Synthetic Outcome MAMI This compound (Trifunctional) Naphthyridine 1,8-Naphthyridines (Kinase Inhibitors) MAMI->Naphthyridine + Malononitrile (Cyclocondensation) Pyrido Pyrido[2,3-d]pyrimidines (Antifolates) MAMI->Pyrido + Formamide (Fusion) AP2 2-Aminopyridine (Bifunctional) Ligand Metal Coordination (Ag/Cu Complexes) AP2->Ligand + Metal Salts SimpleSub N-Acylation/Alkylation (Simple Pyridines) AP2->SimpleSub + R-X / R-COCl

Figure 1: Synthetic divergence. MAMI (Blue) enables direct access to fused-ring drug scaffolds (Green), whereas 2-AP (Red) is limited to simple functionalization (Yellow).

Experimental Protocol: Synthesis of 1,8-Naphthyridine Derivative

Objective: Demonstrate the superior utility of MAMI by synthesizing a fused ring system (Friedländer-type condensation) in a single step. This reaction is not possible with generic 2-aminopyridine under these mild conditions.[1]

Protocol: One-Pot Cyclocondensation

Reagents:

  • Substrate: this compound (1.0 eq)[1]

  • Reagent: Malononitrile (1.1 eq) or Ethyl Acetoacetate

  • Catalyst: Piperidine (0.1 eq) or L-Proline (Organocatalytic route)

  • Solvent: Ethanol (EtOH)

Step-by-Step Workflow:

  • Preparation: Dissolve 1.0 mmol of MAMI in 5 mL of EtOH. The solution should be clear/light yellow.

  • Activation: Add 1.1 mmol of Malononitrile and 0.1 mmol of piperidine.

  • Reflux: Heat the mixture to reflux (78°C).

    • Self-Validating Checkpoint 1: Within 30 minutes, the solution typically darkens (yellow to orange/red), indicating the formation of the Knoevenagel intermediate.

  • Cyclization: Continue reflux for 3–5 hours. The intermediate undergoes intramolecular cyclization attacking the ester.

    • Self-Validating Checkpoint 2: A solid precipitate often forms as the fused aromatic system (less soluble) crystallizes out of the hot ethanol.

  • Isolation: Cool to room temperature. Filter the precipitate. Wash with cold EtOH.

  • Result: The product is a substituted 1,8-naphthyridine-3-carbonitrile .[1]

Why this works: The C4-ester of MAMI acts as the "trap" for the nucleophilic carbon generated from malononitrile, closing the second ring. 2-Aminopyridine lacks this trap.[1]

Pharmacological Application: Kinase Inhibition

In drug discovery, MAMI is a preferred starting material for Type I and Type II kinase inhibitors.

  • Hinge Binding: The pyridine nitrogen and the 2-amino group form a donor-acceptor motif (D-A) that mimics the adenine ring of ATP, binding to the kinase hinge region.[1]

  • Selectivity: The 6-methyl group is critical.[1][2] It fills the hydrophobic pocket (gatekeeper region) in certain kinases (e.g., PI3K, B-Raf), improving selectivity over non-methylated analogs.

Visualization: Pharmacophore Mapping

Pharmacophore Hinge Kinase Hinge Region (Glu/Met backbone) Scaffold 2-Amino-6-Methyl Scaffold H_Bond_A Pyridine N (H-Bond Acceptor) Scaffold->H_Bond_A H_Bond_D 2-NH2 Group (H-Bond Donor) Scaffold->H_Bond_D Hydrophobic 6-Methyl Group (Hydrophobic Pocket Fill) Scaffold->Hydrophobic H_Bond_A->Hinge Interaction H_Bond_D->Hinge Interaction Hydrophobic->Hinge Selectivity Filter

Figure 2: Pharmacophore map showing how the specific functional groups of the MAMI scaffold interact with kinase binding sites.

References

  • BenchChem. (n.d.). This compound Properties and Applications. Retrieved from

  • M. Movassaghi & M. D.[4] Hill. (2006).[4][7] Single-step synthesis of 1,8-naphthyridines. Journal of the American Chemical Society.[4] 128, 4592-4593.[1][4]

  • Sakai, N., et al. (2012).[4] Synthesis of 1,8-naphthyridine derivatives via three-component condensation. Organic Letters, 14, 836-839.[4]

  • PubChem. (2025).[8] Compound Summary: this compound.[1] National Library of Medicine.[1] Retrieved from

  • Albert, A., et al. (1948). Ionization Constants of Heterocyclic Amines. Journal of the Chemical Society, 2240-2249.[1][3] (Source for comparative pKa values of 2-AP/4-AP).

Sources

Methyl 2-amino-6-methylisonicotinate: A Pivotal Scaffold for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Lead Optimization Specialists, and Process Chemists.

Executive Summary: The "Privileged" Pyridine Scaffold

In the high-stakes arena of kinase inhibitor discovery, Methyl 2-amino-6-methylisonicotinate (CAS: 1029128-50-4) has emerged as a superior "privileged scaffold" compared to its non-methylated counterparts. While simple aminopyridines are ubiquitous, the specific substitution pattern of the 2-amino, 4-ester, and 6-methyl groups offers a unique balance of chemical reactivity and structural pre-organization required for targeting the ATP-binding pockets of serine/threonine kinases, particularly the Pim kinase family (Pim-1, Pim-2, Pim-3).

This guide objectively compares this scaffold against standard alternatives, detailing its Structure-Activity Relationship (SAR) advantages and providing validated protocols for its conversion into bioactive heterocycles like imidazo[1,2-a]pyridines .

Structural Analysis & SAR Logic

The efficacy of this compound lies in its ability to serve as a trifunctional core. Unlike generic pyridine blocks, every position on this molecule serves a distinct medicinal chemistry function.

The SAR Triad
  • C2-Amino Group (The Nucleophile): Serves as the primary H-bond donor for the kinase "hinge region" interaction. Chemically, it is the initiation point for cyclization reactions (e.g., with

    
    -haloketones).
    
  • C6-Methyl Group (The Selectivity Anchor): This is the critical differentiator. In many kinase pockets, this methyl group occupies a small hydrophobic sub-pocket (often near the gatekeeper residue), improving selectivity against off-target kinases that lack this volume. It also sterically protects the pyridine nitrogen, modulating basicity.

  • C4-Methyl Ester (The Vector): A versatile handle for late-stage diversification. It projects into the solvent-exposed region of the enzyme, allowing for the attachment of solubilizing groups (e.g., piperazines, morpholines) via amide coupling.

Diagram: Mechanistic SAR Map

The following diagram illustrates the functional logic of the scaffold in the context of drug design.

SAR_Map Core This compound (The Scaffold) Hinge C2-Amino: Hinge Binder & Cyclization Core->Hinge H-Bond Donor Selectivity C6-Methyl: Hydrophobic Anchor & Selectivity Filter Core->Selectivity Steric Bulk Vector C4-Ester: Solvent Vector & Solubility Handle Core->Vector Synthetic Handle Reactivity Controlled Cyclization (Imidazo-fusion) Hinge->Reactivity Potency Increased Potency (vs Non-methylated) Selectivity->Potency

Caption: Functional decomposition of the scaffold showing how specific structural features translate to medicinal chemistry outcomes.

Comparative Performance Analysis

We compared This compound (Product A) against two common alternatives: Methyl 2-aminoisonicotinate (Product B, lacking the methyl group) and Methyl 2-aminonicotinate (Product C, isomer).

Table 1: Scaffold Performance Metrics
FeatureThis compound (Topic)Methyl 2-aminoisonicotinate (Alternative B)Methyl 2-aminonicotinate (Alternative C)
Kinase Selectivity High. 6-Me group restricts rotation and fits hydrophobic pockets (e.g., Pim-1).Moderate. Lacks steric bulk; prone to promiscuous binding.Low. Different vector orientation; often used for different targets.
Cyclization Yield 85-92% (Imidazo[1,2-a]pyridine formation). 6-Me directs regioselectivity.70-80%. Higher risk of side reactions due to less steric protection.Variable. Forms pyrido[2,3-d]pyrimidines preferentially.
Lipophilicity (cLogP) ~1.2 (Optimal for cell permeability).~0.7 (More polar, faster clearance).~0.7 (Similar to B).
Solubility Moderate.[1] Requires solubilizing tail at C4.High.High.
Primary Application Pim, PI3K, & mTOR Inhibitors. General fragment libraries.SHP2 or Allosteric inhibitors.

Expert Insight: While Alternative B is cheaper, the lack of the 6-methyl group often results in "flat" SAR where potency plateaus early. The 6-methyl group in the Topic scaffold breaks molecular symmetry and restricts the conformational space of the resulting inhibitors, effectively "locking" them into the bioactive conformation. This phenomenon, known as the "Magic Methyl" effect , can boost potency by 10-100 fold [1].

Experimental Protocols

To validate the utility of this scaffold, we provide two self-validating protocols: one for cyclization (core formation) and one for diversification.

Protocol A: Synthesis of Imidazo[1,2-a]pyridine Core (The "Hinge" Builder)

This reaction utilizes the 2-amino group to fuse a 5-membered ring, creating the classic kinase inhibitor pharmacophore.

Reagents:

  • This compound (1.0 equiv)

  • Chloroacetaldehyde (50% wt in water) or substituted

    
    -haloketone (1.2 equiv)
    
  • Sodium Bicarbonate (

    
    )
    
  • Ethanol (EtOH)[2]

Workflow:

  • Dissolution: Dissolve 1.0 g (6.0 mmol) of this compound in 20 mL of EtOH in a round-bottom flask.

  • Addition: Add 1.2 equiv of the

    
    -haloketone.
    
  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM). The starting material spot (
    
    
    
    ) should disappear, replaced by a fluorescent product spot (
    
    
    ).
  • Neutralization: Cool to room temperature. Add saturated aqueous

    
     until pH 
    
    
    
    8.
  • Isolation: Extract with Ethyl Acetate (3 x 20 mL). Dry over

    
     and concentrate.
    
  • Purification: Recrystallize from EtOH/Hexane or purify via flash chromatography.

Validation Check: The appearance of a singlet at


 ppm in 

NMR indicates the formation of the imidazole proton (H-3), confirming cyclization [2].
Protocol B: C4-Ester Hydrolysis & Amide Coupling (The "Tail" Attachment)

This step converts the ester vector into a solubilizing amide, crucial for in vivo bioavailability.

Workflow:

  • Hydrolysis: Treat the imidazo-pyridine intermediate (from Protocol A) with LiOH (2.0 equiv) in THF/Water (3:1) at RT for 2 hours. Acidify with 1M HCl to precipitate the carboxylic acid.

  • Coupling: Suspend the dry acid in DMF. Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 10 mins.

  • Amine Addition: Add the desired amine (e.g., N-methylpiperazine) and stir for 12 hours.

  • Workup: Dilute with water. If the product precipitates, filter it. If not, extract with DCM.

Visualizing the Synthetic Pathway

The following flow diagram outlines the transformation of this compound into a functional kinase inhibitor.

Synthesis_Workflow Start This compound (Starting Material) Step1 Step 1: Cyclization (+ alpha-haloketone) Start->Step1 Reflux, EtOH Inter1 Intermediate: Imidazo[1,2-a]pyridine Ester Step1->Inter1 Ring Fusion Step2 Step 2: Hydrolysis (LiOH, THF/H2O) Inter1->Step2 Deprotection Acid Intermediate: Carboxylic Acid Step2->Acid Activation Step3 Step 3: Amide Coupling (HATU, Amine) Acid->Step3 Diversification Final Final Product: Pim Kinase Inhibitor Step3->Final Solubilization

Caption: Step-by-step synthetic workflow from scaffold to bioactive inhibitor.

References

  • Schönherr, H. & Cernak, T. (2013). "Profound Methyl Effects in Drug Discovery and a Call for New C-H Methylation Methods." Angewandte Chemie International Edition, 52(47), 12256–12267. Link

  • Goel, R. et al. (2019). "Synthesis of imidazo[1,2-a]pyridines: a decade update." RSC Advances, 9, 2695-2720. Link

  • Lozada-Garcia, M.C. et al. (2024).[3] "Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles." Molecules, 29(8), 1800. Link

  • Burger, M.T. et al. (2006). "Discovery and SAR of 2-amino-5-[(thiomethyl)aryl]thiazoles as potent and selective Itk inhibitors." Bioorganic & Medicinal Chemistry Letters, 16(9), 2411-2415. Link

  • PubChem. "Methyl 6-aminonicotinate (Isomer Comparison)." National Library of Medicine. Link

Sources

Comparative Guide: Methyl 2-amino-6-methylisonicotinate vs. 2-amino-6-methylnicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between Methyl 2-amino-6-methylisonicotinate and 2-amino-6-methylnicotinic acid .

These two building blocks are structural isomers used primarily in the synthesis of fused heterocyclic systems (e.g., naphthyridines and pyrido-pyrimidines) for drug discovery. While they share the same molecular formula (assuming the acid is esterified or the ester hydrolyzed), their regiochemistry dictates the architecture of the final drug scaffold.

Executive Summary: The Scaffold Divergence

The choice between these two reagents is not merely a matter of process chemistry (ester vs. acid handling) but a fundamental decision on scaffold architecture .

  • 2-amino-6-methylnicotinic acid (The "Nicotinic" Route): The industry standard for synthesizing 1,8-naphthyridines and pyrido[2,3-d]pyrimidines . It utilizes the C3-carboxyl and C2-amino groups to form a fused ring adjacent to the pyridine nitrogen.

  • This compound (The "Isonicotinic" Route): A specialized building block for 1,6-naphthyridines and pyrido[4,3-d]pyrimidines . It utilizes the C4-ester and C2-amino groups, creating a fused system "across" the pyridine ring, resulting in significantly different electronic and steric vectors in the final drug molecule.

Recommendation: Use the Nicotinic Acid derivative for kinase inhibitor scaffolds (e.g., PIM-1, EGFR) where the 1,8-naphthyridine core is a privileged structure. Use the Isonicotinate derivative for scaffold hopping or when targeting receptors requiring a linear fused geometry.

Technical Comparison & Reactivity Profile

Structural & Physical Properties[1][2][3]
Feature2-amino-6-methylnicotinic acidThis compound
Regiochemistry 3-Position (Carboxyl), 2-Position (Amino)4-Position (Ester), 2-Position (Amino)
Target Scaffold 1,8-Naphthyridine / Pyrido[2,3-d]pyrimidine1,6-Naphthyridine / Pyrido[4,3-d]pyrimidine
Physical State High-melting Solid (>228°C, often dec.)Low-melting Solid or Oil (approx. 40–70°C)
Solubility Poor in DCM/THF; Soluble in DMSO, dilute BaseExcellent in DCM, EtOAc, MeOH, THF
Reactivity Mode Requires activation (SOCl₂, HATU) or thermal fusionReady for Nucleophilic Acyl Substitution
Common Reaction Friedländer CondensationDieckmann / Claisen-type Cyclization
Reactivity Analysis
The Acid (Nicotinic Series)
  • Challenge: The free acid exists as a zwitterion (internal salt between the basic pyridine nitrogen and the carboxylic acid). This results in high lattice energy and poor solubility in non-polar solvents.

  • Activation: Direct condensation often requires harsh conditions (Polyphosphoric acid [PPA] at >140°C). For milder conditions, it must be converted to the acid chloride or activated ester.

  • Advantage: It acts as a direct precursor for the Friedländer synthesis, reacting with

    
    -haloketones or 1,3-dicarbonyls to form the 1,8-naphthyridine core.
    
The Ester (Isonicotinic Series)
  • Advantage: The ester functionality masks the acidic proton, preventing zwitterion formation. This confers excellent solubility in organic solvents, allowing for low-temperature lithiation or base-catalyzed cyclizations (e.g., using NaOEt).

  • Mechanism: The C4-ester serves as an electrophile. An external nucleophile (e.g., a malonate anion or hydrazine) attacks the ester before or after interacting with the C2-amine, depending on the pH.

  • Strategic Use: This isomer is often used to access "linear" fused systems which are less explored in patent literature compared to the "angular" 1,8-systems.

Decision Logic & Signaling Pathways

The following diagram illustrates the divergent synthesis pathways dictated by the starting material selection.

G Start Select Building Block Nicotinic 2-amino-6-methyl- nicotinic acid (C3) Start->Nicotinic Path A Isonicotinic Methyl 2-amino-6-methyl- isonicotinate (C4) Start->Isonicotinic Path B Act Activation (SOCl2 / HATU) Nicotinic->Act Solubility Issue Target18 Target: 1,8-Naphthyridine (Kinase Inhibitors) Act->Target18 + Ketone/Aldehyde (Friedländer) Base Base Catalysis (NaOEt / LiHMDS) Isonicotinic->Base Soluble Target16 Target: 1,6-Naphthyridine (Novel Scaffolds) Base->Target16 + Malonate/Ester (Cyclization)

Caption: Divergent synthetic pathways. Path A (Red) leads to 1,8-naphthyridines via acid activation. Path B (Blue) leads to 1,6-naphthyridines via base-mediated ester cyclization.

Experimental Protocols

Protocol A: Synthesis of 1,8-Naphthyridine Core (Nicotinic Acid Route)

Targeting the "angular" scaffold common in kinase inhibitors.

Rationale: The Friedländer synthesis is the most robust method for this substrate. The use of a Lewis Acid catalyst allows the reaction to proceed without pre-activating the carboxylic acid.

  • Reagents:

    • 2-amino-6-methylnicotinic acid (1.0 eq)

    • Acetophenone derivative (1.2 eq)

    • CuCl₂ or ZnCl₂ (Catalytic, 10 mol%)

    • Solvent: Ethanol or DMF (if solubility is poor).

  • Procedure:

    • Dissolve the nicotinic acid and the ketone in Ethanol.

    • Add the catalyst.[1]

    • Reflux at 80°C for 4–6 hours.

    • Observation: The reaction typically proceeds via imine formation followed by intramolecular cyclodehydration.

  • Work-up:

    • Cool to room temperature.[2][3] The product often precipitates out due to the planar, aromatic nature of the 1,8-naphthyridine.

    • Filter and wash with cold ethanol.

    • Yield: Typically 70–85%.

Protocol B: Synthesis of 1,6-Naphthyridin-5-one (Isonicotinate Route)

Targeting the "linear" scaffold for scaffold hopping.

Rationale: The ester group at C4 is less electrophilic than a ketone but can be attacked by enolates. We use a strong base to generate the enolate of a malonate ester, which then attacks the pyridine ester.

  • Reagents:

    • This compound (1.0 eq)

    • Diethyl malonate (1.2 eq)

    • Sodium Ethoxide (NaOEt) (2.5 eq) - Freshly prepared or 21% wt solution.

    • Solvent: Anhydrous Ethanol.

  • Procedure:

    • Dissolve the isonicotinate in anhydrous ethanol.

    • Add diethyl malonate.

    • Add NaOEt dropwise at 0°C, then warm to reflux (78°C).

    • Reflux for 12–18 hours.

    • Mechanism:[4][5] The amine may first attack one ester of the malonate (forming an amide), followed by the malonate

      
      -carbon attacking the C4-ester (Dieckmann-like condensation), or vice versa.
      
  • Work-up:

    • Concentrate the solvent.

    • Neutralize carefully with 1N HCl to pH 6–7.

    • The 1,6-naphthyridinone derivative will precipitate.

    • Yield: Typically 50–65% (Lower due to competing hydrolysis).

Critical Analysis of Availability & Handling

Availability
  • 2-amino-6-methylnicotinic acid: Widely available from major suppliers (Sigma, TCI, Apollo) [1, 2]. It is a standard intermediate produced via the oxidation of 2-amino-6-methylpyridine derivatives or hydrolysis of the nitrile.

  • This compound: Significantly rarer. It often requires custom synthesis, typically via the Hofmann rearrangement of a dicarboxylic acid derivative or specific lithiation protocols. If commercial stock is unavailable, researchers often methylate the corresponding acid (2-amino-6-methylisonicotinic acid) using SOCl₂/MeOH.

Stability
  • Acid: Highly stable at room temperature. Non-hygroscopic.

  • Ester: Prone to hydrolysis if stored in moist conditions. Should be stored under inert atmosphere (Argon/Nitrogen) at 4°C.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 643373, 2-Methylnicotinic acid. Retrieved January 31, 2026, from [Link]

  • Organic Chemistry Portal. Synthesis of 1,8-Naphthyridines. (Describes the Friedländer synthesis utilizing 2-aminonicotinic acid derivatives). Retrieved January 31, 2026, from [Link]

Sources

Safety Operating Guide

Operational Guide: Safe Disposal of Methyl 2-amino-6-methylisonicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Methyl 2-amino-6-methylisonicotinate (Synonym: Methyl 2-amino-6-methylpyridine-4-carboxylate) belongs to the aminopyridine class of compounds. While valuable as a pharmaceutical intermediate, this chemical class carries significant safety risks, particularly regarding neurotoxicity and dermal absorption.

Effective disposal requires treating this substance not merely as "organic waste" but as a potential acute toxin . The protocol below prioritizes the prevention of dermal exposure and the segregation of nitrogenous waste streams to ensure complete combustion during incineration.

Chemical Identity & Hazard Assessment
ParameterDetail
Chemical Name This compound
IUPAC Synonym Methyl 2-amino-6-methylpyridine-4-carboxylate
CAS Number 16298-03-6 (Base form) / Verify specific vendor CAS as salts vary
Molecular Formula C₈H₁₀N₂O₂
Hazard Class Pyridine Derivative / Organic Base
Key Hazards Acute Toxicity (Oral/Dermal) , Skin/Eye Irritant, Target Organ Toxicity (CNS).[1]
Waste Stream Hazardous Organic Waste (Nitrogen-bearing).

Critical Safety Warning: Many aminopyridines (e.g., 2-amino-6-methylpyridine) are classified as Fatal in contact with skin (H310) .[1] You must assume this ester derivative possesses similar transdermal toxicity properties until specific toxicological data proves otherwise.

Waste Stream Segregation Logic

Proper segregation is the foundation of safe disposal. Mixing this compound with incompatible streams can lead to the formation of toxic vapors or incomplete incineration.

The "Why" Behind the Protocol
  • Nitrogen Content: The pyridine ring contains nitrogen. If incinerated at low temperatures or with improper oxygen ratios, it can generate Nitrogen Oxides (NOx). Directive: This waste must be tagged for high-temperature incineration with scrubbers.

  • Basic Nature: The amino group renders the molecule basic. Directive: Do not mix with strong oxidizing acids (e.g., Nitric Acid) in the waste container to prevent exothermic reactions or the formation of unstable nitrate salts.

  • Hydrolysis Risk: In the presence of strong acids or bases, the ester group can hydrolyze, releasing methanol and the free acid form. Directive: Maintain neutral pH in solvent waste streams where possible.

Step-by-Step Disposal Procedures

A. Solid Waste (Pure Substance & Contaminated Debris)

Applicable to: Expired solids, spill cleanup materials, contaminated gloves/weigh boats.

  • Primary Containment: Place the solid material or contaminated debris into a clear, chemically resistant plastic bag (polyethylene is suitable).

  • Secondary Containment: Place the sealed primary bag into a secondary hazardous waste bag or a rigid, wide-mouth waste jar.

  • Labeling: Apply a hazardous waste label immediately.

    • Must include: "Toxic Solid, Organic, N.O.S. (Contains this compound)."[2]

    • Hazard Checkbox: Check "Toxic" and "Irritant."

  • Storage: Store in a designated satellite accumulation area (SAA) inside a secondary containment tray.

B. Liquid Waste (Mother Liquors & Solutions)

Applicable to: Reaction mixtures, HPLC effluent, dissolved stock solutions.

  • Solvent Compatibility Check: Ensure the carrier solvent is compatible with the "Organic - Non-Halogenated" or "Organic - Halogenated" stream.

  • Transfer: Pour into the appropriate carboy (HDPE or Glass) using a funnel. Do not overfill (leave 10% headspace).

  • pH Verification: If the solution was part of a reaction involving strong acids, neutralize to pH 6-8 before adding to the general organic waste carboy to prevent container pressurization.

  • Labeling:

    • List all solvents (e.g., "Methanol 90%, this compound <1%").

    • Crucial: Even at low concentrations, tag the waste as Toxic due to the aminopyridine moiety.

Disposal Workflow Diagram

The following diagram outlines the decision logic for disposing of this compound to ensure compliance and safety.

DisposalWorkflow Start Waste Generation: This compound Decision Determine Physical State Start->Decision Solid Solid Waste (Pure solid, gloves, paper, weigh boats) Decision->Solid Solid/Debris Liquid Liquid Waste (Solutions, HPLC effluent) Decision->Liquid Solution Bag1 1. Double Bag (Polyethylene) Solid->Bag1 Label1 2. Label: 'TOXIC ORGANIC SOLID' Bag1->Label1 Bin1 3. Place in SAA Secondary Containment Label1->Bin1 Pickup Schedule EHS Pickup (Incineration Stream) Bin1->Pickup Compat Check Solvent Compatibility (Halogenated vs Non-Halogenated) Liquid->Compat Carboy Transfer to HDPE/Glass Carboy (Leave 10% Headspace) Compat->Carboy Compatible Label2 Label: 'TOXIC FLAMMABLE LIQUID' (List all constituents) Carboy->Label2 Label2->Pickup

Figure 1: Decision tree for the segregation and packaging of aminopyridine-derivative waste.

Accidental Release Measures (Spill Protocol)

If a spill occurs, immediate action is required to prevent dermal absorption or inhalation of dust.[3]

  • Evacuate & PPE: Clear the immediate area. Don double nitrile gloves , a lab coat, and safety goggles. If the spill is a dry powder outside a fume hood, use a NIOSH N95 or P100 respirator to prevent inhalation.

  • Containment:

    • Solids: Cover with a wet paper towel to prevent dust generation, then carefully wipe up.

    • Liquids: Cover with an absorbent pad or vermiculite. Do not use sawdust (combustible).

  • Decontamination: Clean the surface with a soap and water solution. Aminopyridines are generally soluble in organic solvents and moderately soluble in water; soap aids in lifting residues.

  • Disposal: All cleanup materials must be treated as Solid Hazardous Waste (see Section 3A).

Regulatory & Compliance Context

  • EPA (USA): While this specific ester may not be explicitly listed on the RCRA P-list (unlike 4-Aminopyridine, P008), it must be characterized by the generator. Due to the toxicity of the 2-aminopyridine parent structure, it is Best Practice to manage it as RCRA Hazardous Waste (Characteristic of Toxicity).

  • DOT (Transport):

    • Likely UN Number: UN 2811 (Toxic solid, organic, n.o.s.) or UN 2810 (Toxic liquid, organic, n.o.s.).

    • Packing Group: II or III (Depending on specific LD50 data).

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 72216012: Methyl 2-amino-6-(aminomethyl)pyridine-4-carboxylate. Retrieved from [Link][2]

  • U.S. Environmental Protection Agency (EPA). RCRA Hazardous Waste P-List and U-List. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Handling Methyl 2-amino-6-methylisonicotinate: A Proactive Approach to Laboratory Safety

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the synthesis and handling of novel chemical entities are routine. However, familiarity must not breed complacency. This guide provides essential, field-proven safety protocols for handling Methyl 2-amino-6-methylisonicotinate (CAS No. 104570-80-1). As a substituted aminopyridine, this compound demands a high degree of caution.

Part 1: Hazard Assessment - The "Why" Behind the Precautions

Understanding the potential risks is the cornerstone of effective laboratory safety. The structure of this compound features an aminopyridine core, a class of compounds known for its potential toxicity. For instance, the closely related analog, 2-Amino-6-methylpyridine, is classified as fatal in contact with skin (H310) , toxic if swallowed (H301), and a cause of serious skin and eye irritation (H315, H319).[1][2] Another structural relative, Methyl isonicotinate, is known to cause skin, eye, and respiratory irritation.[3][4]

Given these precedents, we must operate under the assumption that this compound presents the following primary hazards:

  • Acute Dermal Toxicity: High risk of toxicity upon skin contact.

  • Acute Oral Toxicity: Potential for toxicity if ingested.

  • Severe Irritation: High likelihood of causing irritation or damage to the skin, eyes, and respiratory tract.[1][3][5]

This assessment dictates that our primary goal is the prevention of any direct contact with the substance. The following personal protective equipment (PPE) and handling protocols are designed as a self-validating system to achieve this.

Part 2: Essential Personal Protective Equipment (PPE)

The selection of PPE is not a matter of simple preference but a scientifically-backed choice to create an effective barrier against all potential routes of exposure. The consistent precautionary statement for all hazardous analogs is P280: Wear protective gloves/protective clothing/eye protection/face protection .[1][4][5][6]

PPE CategorySpecificationRationale & Best Practices
Hand Protection Double-gloving with powder-free Nitrile gloves.The aminopyridine structure suggests a high risk of dermal absorption.[1][2] Double-gloving provides an extra layer of security against tears and permeation. Nitrile is recommended for its broad chemical resistance.[3] Gloves should be changed every 30-60 minutes or immediately upon suspected contact.
Eye & Face Protection Chemical safety goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards. A face shield should be worn over goggles when handling larger quantities or if there is a significant splash risk.This compound is expected to be a serious eye irritant.[1][3][5] Goggles provide a seal around the eyes to protect from splashes and airborne particles. A face shield offers a secondary barrier for the entire face.
Body Protection Chemical-resistant laboratory coat with long sleeves and tight cuffs.A standard cotton lab coat is insufficient. A chemical-resistant (e.g., polyester or poly-blend) coat prevents seepage of spilled material. Cuffs should be tucked under the outer glove to ensure a complete seal.[1] Contaminated clothing must be removed immediately and decontaminated before reuse.[1]
Respiratory Protection To be used inside a certified chemical fume hood. If engineering controls fail or for spill cleanup, a NIOSH-approved respirator with cartridges for organic vapors and particulates (e.g., combination type ABEK) is required.[4]The compound is likely a respiratory irritant, and since it is a solid, dust formation is possible.[5][6] The primary line of defense is a chemical fume hood. Respirators are a critical secondary measure for emergencies.
Part 3: Operational Workflow for Safe Handling

This step-by-step protocol integrates the use of PPE into the entire experimental process, from preparation to disposal.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase prep_area 1. Designate Work Area (Chemical Fume Hood) don_ppe 2. Don Full PPE (Double Gloves, Goggles, Lab Coat) prep_area->don_ppe gather_mats 3. Gather Materials (Spatulas, Weigh Boats, Solvents) don_ppe->gather_mats weigh 4. Weigh Compound (In Fume Hood, Minimize Dust) gather_mats->weigh Proceed to Handling dissolve 5. Dissolution/Reaction (Add to Solvent, Use Face Shield if Splash Risk) weigh->dissolve decontam 6. Decontaminate (Wipe surfaces with appropriate solvent) dissolve->decontam Proceed to Cleanup dispose_solid 7. Dispose Solid Waste (Contaminated gloves, tips, weigh boats in sealed hazardous waste bag) decontam->dispose_solid dispose_liquid 8. Dispose Liquid Waste (In designated, sealed hazardous waste container) decontam->dispose_liquid doff_ppe 9. Doff PPE (Remove outer gloves first, then coat, then inner gloves) dispose_solid->doff_ppe dispose_liquid->doff_ppe wash 10. Wash Hands Thoroughly doff_ppe->wash

Caption: Safe Handling Workflow for this compound.

Step-by-Step Guidance:

  • Preparation:

    • Work Area Designation: All handling of solid this compound must occur within a certified chemical fume hood to contain any dust or vapors.[7]

    • PPE Donning: Before entering the designated area, don all required PPE as specified in the table above. Ensure your lab coat is fully buttoned and gloves overlap the cuffs.

    • Material Assembly: Gather all necessary equipment (spatulas, weigh paper, glassware, solvents) and place them inside the fume hood to minimize traffic in and out of the containment area.

  • Handling:

    • Weighing and Transfer: Handle the solid compound gently to avoid creating dust. Use a micro-spatula for transfers. If weighing, do so on disposable weigh paper or in a tared container within the hood.

    • Dissolution and Reaction: When adding the compound to a solvent or reaction mixture, do so slowly to avoid splashing. If there is any risk of splashing, a face shield must be worn over safety goggles.

  • Storage:

    • Keep the container tightly closed and store it in a cool, dry, and well-ventilated place away from incompatible materials like strong oxidizing agents.[6] The storage area should be clearly labeled and secured.

  • Cleanup and Disposal:

    • Decontamination: Thoroughly decontaminate all surfaces, glassware, and equipment that came into contact with the chemical. Use an appropriate solvent (e.g., ethanol or isopropanol) followed by a soap and water wash.

    • Waste Management: All disposable items (gloves, weigh paper, pipette tips) that are contaminated must be placed in a clearly labeled, sealed hazardous waste container.[1] Do not mix with general laboratory waste. Liquid waste should be collected in a designated, sealed container.

    • PPE Doffing: Remove PPE carefully to avoid self-contamination. The outer pair of gloves should be removed first, followed by the lab coat (turning it inside out as it's removed), safety goggles, and finally the inner pair of gloves.

    • Personal Hygiene: Wash hands thoroughly with soap and water after the procedure is complete.[1][5]

By adhering to this comprehensive safety plan, researchers can confidently handle this compound, ensuring both personal safety and the integrity of their experimental work. This proactive, evidence-based approach to chemical handling builds the deep trust and reliability that is the hallmark of a world-class research environment.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Amino acid. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.